ganoderic acid S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHIKXTCOSRFY-YAMUFALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316818 | |
| Record name | Ganoderic acid S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104759-35-5 | |
| Record name | Ganoderic acid S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of Ganoderic Acid S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid S is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the extensive family of ganoderic acids, its complex structure necessitates a multi-faceted analytical approach for complete chemical characterization. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the chemical structure of this compound, including its isolation, purification, and spectroscopic analysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ganoderma lucidum, a fungus highly esteemed in traditional medicine, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the ganoderic acids, a class of highly oxygenated lanostane triterpenoids, have garnered significant scientific interest due to their potential therapeutic properties. The intricate and often similar structures of these compounds present a considerable challenge in their isolation and characterization.
This compound, with the molecular formula C₃₀H₄₄O₃, is one such triterpenoid isolated from the mycelia of G. lucidum.[1] Its structural elucidation relies on a combination of advanced chromatographic and spectroscopic techniques. This guide details the key experimental procedures and data interpretation involved in confirming its chemical architecture.
Isolation and Purification of this compound
The isolation of this compound from Ganoderma lucidum mycelia is a multi-step process designed to separate it from a complex mixture of other triterpenoids and cellular components.
Experimental Protocol: Extraction and Preliminary Separation
-
Source Material : Mycelia of G. lucidum are obtained through fermentation.
-
Extraction : The dried and powdered mycelia are subjected to extraction with 95% ethanol at an elevated temperature (e.g., 80°C), typically performed multiple times to ensure exhaustive extraction.[2] The ethanolic extracts are then combined and concentrated under reduced pressure.
-
Solvent Partitioning : The crude extract is further partitioned using solvents of varying polarity, such as petroleum ether, to remove non-polar impurities.
-
Column Chromatography : The resulting extract is subjected to silica gel column chromatography, eluting with a gradient solvent system (e.g., chloroform/acetone) to fractionate the components based on polarity.[2]
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a key technique for the preparative isolation of this compound.
-
Instrumentation : A preparative HSCCC instrument is used.
-
Two-Phase Solvent System : A suitable two-phase solvent system is selected. For the separation of this compound, a system such as n-hexane-ethyl acetate-methanol-water in a specific ratio (e.g., 6:10:8:4.5, v/v/v/v) has been shown to be effective.
-
Procedure : The crude sample enriched with this compound is dissolved in a mixture of the upper and lower phases of the solvent system. The HSCCC instrument is filled with the stationary phase, and the sample solution is injected. The mobile phase is then pumped through the column at a specific flow rate, and the effluent is monitored by UV detection.
-
Recycling Elution : To enhance separation efficiency, a recycling elution mode can be employed, where the eluate containing the target compound is passed through the column multiple times.
-
Fraction Collection and Analysis : Fractions are collected based on the chromatogram, and the purity of this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis for Structure Elucidation
The definitive structure of this compound is determined through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as clues to its structure through fragmentation patterns.
Experimental Protocol: LC-MS Analysis
-
Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often equipped with an ion-trap analyzer and an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, is utilized.
-
Chromatographic Separation : The purified compound is injected into an HPLC system, typically with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid) is commonly used.
-
Mass Analysis : The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula.
Quantitative Data: Mass Spectrometry of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₃ | [1] |
| Molecular Weight | 452.7 g/mol | [1] |
| Ionization Mode | ESI/APCI | |
| Molecular Ion [M+H]⁺ | m/z 453.3 | |
| Molecular Ion [M-H]⁻ | m/z 451.3 | |
| Key Fragments | Analysis of tandem MS (MS/MS) data reveals characteristic losses, such as the loss of water (H₂O) and cleavage of the side chain, which are indicative of the lanostane skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals and to establish the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : A purified sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅.
-
Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments : A standard suite of NMR experiments is performed:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations (C-C-H), which are crucial for connecting different parts of the molecule.
-
Quantitative Data: ¹H and ¹³C NMR of this compound
Note: The following data is illustrative and based on the known structure of this compound and typical chemical shifts for lanostane triterpenoids. The definitive data would be found in the primary literature reporting its isolation.
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | 35.8 | |
| 2 | 34.2 | |
| 3 | 218.4 | - |
| 4 | 47.3 | |
| 5 | 51.2 | |
| ... | ... | ... |
| 18 | 16.5 | |
| 19 | 19.1 | |
| 21 | 18.7 | |
| ... | ... | ... |
| 26 | 172.1 | - |
| 27 | 12.8 | |
| ... | ... | ... |
| 30 | 28.0 |
This table would be populated with the full assignment of all 30 carbons and their attached protons from the experimental data.
References
Ganoderic Acid S: A Spectroscopic and Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data and biological activity of ganoderic acid S, a lanostane-type triterpenoid isolated from Ganoderma lucidum. This document summarizes the available mass spectrometry and nuclear magnetic resonance (NMR) data, details relevant experimental protocols, and visualizes its known signaling pathway.
Spectroscopic Data
This compound is a C30 triterpenoid with the molecular formula C₃₀H₄₄O₃ and a monoisotopic mass of 452.32904526 Da. While its isolation and structural confirmation via NMR and mass spectrometry are documented, a complete, publicly available, tabulated dataset of its ¹H and ¹³C NMR chemical shifts remains elusive in the reviewed literature. The mass spectrometry data, however, is more readily characterized.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a key technique for the identification of ganoderic acids. For this compound, the following mass spectrometric characteristics have been reported:
| Ion | m/z (Da) |
| [M+H]⁺ | 453.3363 |
| [M+Na]⁺ | 475.3182 |
| Exact Mass | 452.3290 |
Note: The exact mass is calculated from the molecular formula C₃₀H₄₄O₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Despite extensive searches, a complete and tabulated set of ¹H and ¹³C NMR spectroscopic data for this compound could not be located in the publicly available scientific literature. The primary reference identifying the structure of this compound via NMR, a 2018 publication by Feng et al. in Biomedical Chromatography, does not have its full text or supplementary data readily accessible. Other publications that have isolated this compound refer to its known spectroscopic data without republishing it.
For professionals requiring this specific data for comparative analysis or structural verification, it is recommended to directly consult the aforementioned primary literature or perform an independent structural elucidation.
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the extraction, isolation, and spectroscopic analysis of ganoderic acids, including this compound, from Ganoderma lucidum.
Extraction and Isolation of Ganoderic Acids
A common workflow for the extraction and isolation of ganoderic acids is outlined below. This process typically involves a multi-step extraction and chromatographic purification.
Protocol:
-
Extraction: The dried and powdered mycelia of Ganoderma lucidum are sequentially extracted with ethanol and then petroleum ether to yield a crude triterpene extract.
-
Purification using High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC. A common two-phase solvent system for this separation is n-hexane-ethyl acetate-methanol-water. The recycling elution mode is often employed to improve separation efficiency.
-
Fraction Collection and Analysis: Fractions are collected from the HSCCC separation and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
Structural Identification: The chemical structures of the purified compounds are then identified using NMR and MS data.
Spectroscopic Analysis
Mass Spectrometry (MS) Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is typically used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization method for the analysis of ganoderic acids.
-
Sample Preparation: The purified this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive data on the molecular ion and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural elucidation.
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: A suite of NMR experiments is performed to fully characterize the structure:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the chemical shifts unambiguously.
-
Biological Activity and Signaling Pathway
This compound has been shown to induce apoptosis in human cervical cancer (HeLa) cells through a mitochondria-mediated pathway.[1][2] This process involves cell cycle arrest and the activation of a cascade of molecular events leading to programmed cell death.
Mechanism of Action:
-
Cell Cycle Arrest: this compound induces cell cycle arrest in the S phase in HeLa cells.[1][2]
-
Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.
-
Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential.
-
Cytochrome c Release: This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.
This targeted pro-apoptotic activity highlights the potential of this compound as a subject for further investigation in the development of novel anti-cancer therapies.
References
The Biosynthesis of Ganoderic Acid S in Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, are lauded for their diverse and significant pharmacological activities. Among these, Ganoderic Acid S (GA-S) has garnered attention for its potential therapeutic applications, including the induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current research on the enzymatic cascade from the mevalonate pathway to the intricate tailoring of the lanosterol scaffold. This document details the key enzymes involved, presents quantitative data on GA-S accumulation, outlines relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Ganoderma lucidum originates from the mevalonate (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors.[2] The pathway culminates in the formation of the triterpenoid backbone, lanosterol, which then undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the diverse array of ganoderic acids.[3][4]
The initial steps of the MVA pathway leading to the synthesis of the universal isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are well-established. The subsequent condensation of these units leads to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase (LS), marks the crucial step in the formation of the tetracyclic triterpenoid lanosterol, the common precursor to all ganoderic acids.[2]
The conversion of lanosterol to this compound involves a series of specific oxidative reactions that modify the lanosterol core. While the exact sequence and all the enzymes involved are still under investigation, several key cytochrome P450 enzymes have been identified as crucial for the biosynthesis of various ganoderic acids.[5][6][7][8] The structure of this compound features a 3-keto group and a modified side chain, indicating specific oxidation events.[9][10][11]
The proposed biosynthetic pathway from lanosterol to this compound is as follows:
-
Oxidation at C-3: The 3-hydroxyl group of lanosterol is oxidized to a 3-keto group.
-
Side-chain modifications: A series of oxidative events on the lanosterol side chain, likely initiated by cytochrome P450 enzymes, leads to the formation of the carboxylic acid group characteristic of ganoderic acids.
-
Further core modifications: Additional modifications to the ring structure may occur, although the specific modifications leading to the final structure of this compound are not fully elucidated.
The following diagram illustrates the putative biosynthetic pathway of this compound.
Quantitative Data on this compound Production
The accumulation of this compound varies depending on the developmental stage of Ganoderma lucidum and can be influenced by genetic modifications. The following tables summarize the quantitative data available from published studies.
Table 1: this compound Content during Fruiting Body Development of Ganoderma lucidum
| Developmental Stage | This compound Content (µ g/100 mg dry weight) | Reference |
| Immature Stage | 14.3 | [2] |
| Mature Stage | Lower than immature stage | [2] |
| Primordium | Lower than immature stage | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction and Quantification of this compound
Objective: To extract and quantify the amount of this compound from Ganoderma lucidum samples.
Protocol:
-
Sample Preparation: Freeze-dry the Ganoderma lucidum mycelia or fruiting bodies and grind them into a fine powder.
-
Extraction:
-
Suspend a known weight of the dried powder (e.g., 100 mg) in a suitable solvent such as ethanol or methanol.
-
Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant and repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
-
Sample Analysis by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the dried extract in a known volume of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase typically consisting of acetonitrile and acidified water (e.g., with 0.1% acetic acid).
-
Detect the eluting compounds using a UV detector at a wavelength of approximately 252 nm.[12]
-
Identify and quantify this compound by comparing the retention time and peak area to a standard curve prepared with a purified this compound standard.
-
The following diagram illustrates the workflow for the extraction and quantification of this compound.
Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)
Objective: To quantify the transcript levels of genes involved in the this compound biosynthetic pathway.
Protocol:
-
RNA Extraction:
-
Harvest Ganoderma lucidum mycelia or fruiting bodies and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Treat the total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers specific to the target genes (e.g., lanosterol synthase, cytochrome P450s) and a reference gene (e.g., 18S rRNA or actin) for normalization.
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression levels of the target genes using the 2-ΔΔCt method.[2]
-
Concluding Remarks
The biosynthesis of this compound in Ganoderma lucidum is a complex process involving the coordinated action of numerous enzymes, particularly from the cytochrome P450 family. While the upstream mevalonate pathway is well-understood, the specific enzymatic steps that tailor the lanosterol backbone to yield this compound remain an active area of research. The quantitative data presented highlights the dynamic regulation of its production during the fungal life cycle. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and potentially manipulate this intricate biosynthetic pathway for enhanced production of this valuable bioactive compound. Future research efforts should focus on the functional characterization of the specific cytochrome P450s and other modifying enzymes to fully elucidate the complete biosynthetic route to this compound, paving the way for its biotechnological production and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ganoderic acid Sz | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Key Enzymes in Ganoderic Acid S Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids, which are the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum. Among these, Ganoderic Acid S (GA-S) has garnered significant interest for its diverse pharmacological activities. Understanding the enzymatic machinery responsible for the biosynthesis of GA-S is paramount for its targeted production through biotechnological approaches, including metabolic engineering and synthetic biology. This technical guide provides an in-depth overview of the key enzymes involved in the synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
The biosynthesis of this compound originates from the mevalonate (MVA) pathway, which produces the universal isoprene building blocks. These are subsequently converted to the triterpenoid precursor, lanosterol. The later stages of the pathway involve a series of intricate tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which modify the lanosterol backbone to yield the diverse array of ganoderic acids, including GA-S.
This compound Biosynthesis Pathway
The synthesis of this compound can be broadly divided into two main stages: the upstream MVA pathway leading to lanosterol, and the downstream post-lanosterol modification pathway.
Upstream Mevalonate (MVA) Pathway
The MVA pathway is a well-conserved metabolic route in fungi for the production of isoprenoid precursors. The key enzymes in this pathway leading to the formation of lanosterol are:
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): Catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the pathway.
-
Farnesyl diphosphate synthase (FPS): Synthesizes farnesyl diphosphate (FPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
-
Squalene synthase (SQS): Catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two molecules of FPP to form squalene.
-
Lanosterol synthase (LS): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the precursor for all ganoderic acids.
Downstream Post-Lanosterol Modifications
The conversion of lanosterol to this compound involves a series of oxidation, reduction, and acylation reactions. While the exact sequence of enzymatic steps is still under investigation, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a pivotal role in these modifications. Several CYP families have been implicated in the diversification of the ganoderic acid skeleton. Although the specific CYPs responsible for the final steps of GA-S synthesis are not yet definitively identified, studies have characterized several CYPs involved in ganoderic acid biosynthesis, including CYP5150L8, CYP5139G1, and CYP512U6, which are responsible for various hydroxylation and oxidation reactions on the lanosterol core.
Quantitative Data
This compound Accumulation and Gene Expression
The accumulation of this compound and the expression of key biosynthetic genes vary significantly during the developmental stages of Ganoderma lucidum. The following table summarizes the findings from a study investigating these parameters at the primordium, immature, and mature stages of fruiting body development.
| Developmental Stage | This compound Content (µ g/100 mg dry weight) | hmgr Expression (relative fold change) | fps Expression (relative fold change) | sqs Expression (relative fold change) | ls Expression (relative fold change) |
| Primordium | Lower than immature stage | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) |
| Immature | 14.3[1] | 1.8[1] | 8.7[1] | 30.5[1] | 19.2[1] |
| Mature | Lower than immature stage | Lower than immature stage | Lower than immature stage | Lower than immature stage | Lower than immature stage |
Note: The higher content of this compound at the immature stage is correlated with the increased transcription of the upstream biosynthetic genes.
Enzyme Kinetic Parameters
Currently, there is a lack of publicly available, specific kinetic data (Km, Vmax, kcat) for the key cytochrome P450 enzymes definitively identified to be in the final steps of the this compound synthesis pathway in Ganoderma lucidum. Further biochemical characterization of these enzymes is required to determine these crucial parameters.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in Ganoderma lucidum extracts.
Materials:
-
Dried and powdered Ganoderma lucidum sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (HPLC grade)
-
This compound standard
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Weigh 100 mg of dried, powdered Ganoderma lucidum sample into a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% acetic acid in water (B). A typical gradient might be: 0-10 min, 20-40% A; 10-30 min, 40-60% A; 30-40 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of key enzymes in the this compound biosynthesis pathway.
Materials:
-
Fresh or frozen Ganoderma lucidum mycelia or fruiting body tissue
-
Liquid nitrogen
-
RNA extraction kit (fungal-specific)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers (see table below)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Grind the fungal tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis.
-
-
Include a no-template control for each primer pair to check for contamination.
-
Use a reference gene (e.g., 18S rRNA or GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| hmgr | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| fps | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| sqs | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| ls | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| cyp5150l8 | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| cyp5139g1 | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| cyp512u6 | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
| 18S rRNA | (Sequence to be obtained from relevant literature) | (Sequence to be obtained from relevant literature) |
Note: Specific primer sequences should be designed based on the target gene sequences from the specific strain of Ganoderma lucidum being studied and validated for specificity and efficiency.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for GA-S Quantification and Gene Expression Analysis
References
Unveiling Ganoderic Acid S: A Technical Guide to its Natural Occurrence in Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of ganoderic acid S, a bioactive triterpenoid found in various Ganoderma species. This document delves into the quantitative analysis of this compound, details established experimental protocols for its study, and visualizes its known signaling pathways and analytical workflows.
Quantitative Occurrence of this compound
This compound has been identified and quantified in several Ganoderma species, with its concentration varying depending on the species, the part of the fungus analyzed (fruiting body or mycelium), and the developmental stage. The following table summarizes the available quantitative data for this compound.
| Ganoderma Species | Fungal Part | Developmental Stage | This compound Content (µ g/100 mg dry weight) | Reference |
| Ganoderma lucidum | Stipe | Immature | 14.3 | [1] |
Note: While research has identified the presence of a mixture of ganoderic acids in the mycelium of Ganoderma sinense, with a total concentration of 25.2 ± 1.5 mg/g, the specific concentration of this compound was not detailed in the available literature.[2][3][4][5][6][7]
Experimental Protocols
The extraction, isolation, and quantification of this compound from Ganoderma species involve a series of sophisticated analytical techniques. The following sections detail the commonly employed methodologies.
Extraction of Ganoderic Acids
A widely used method for extracting ganoderic acids from Ganoderma samples is solvent extraction.
-
Sample Preparation: Dried and powdered Ganoderma fruiting bodies or mycelia are used as the starting material.
-
Extraction Solvent: Methanol is a commonly used solvent for the initial extraction.
-
Extraction Procedure: The powdered sample is typically refluxed with methanol. This process is often repeated multiple times to ensure maximum extraction efficiency. The resulting extracts are then combined and concentrated under reduced pressure.
-
Fractionation: The crude extract is often further fractionated using a non-polar solvent like petroleum ether to remove lipids and other interfering substances.
Isolation and Purification
Following extraction, individual ganoderic acids, including this compound, are isolated and purified using chromatographic techniques.
-
Column Chromatography: The extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol, to separate different fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing ganoderic acids are further purified by preparative or semi-preparative HPLC, often using a C18 reversed-phase column.
Quantification
The quantification of this compound is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution is commonly used, consisting of an aqueous phase (often containing a small percentage of acid like acetic acid or formic acid to improve peak shape) and an organic phase (typically acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength (e.g., 252 nm) is used to quantify the ganoderic acids based on the peak area compared to a standard curve of purified this compound.[8]
-
-
UPLC-MS/MS Analysis: [9]
-
Chromatography: UPLC offers higher resolution and faster analysis times compared to conventional HPLC. An ACQUITY UPLC BEH C18 column is a common choice.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is frequently used for the detection of ganoderic acids.[9]
-
Quantification Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific target molecules like this compound, even in complex mixtures.[9]
-
Signaling Pathways and Experimental Workflows
The biological activity of this compound, particularly its anti-cancer effects, is attributed to its ability to modulate specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: Mitochondria-mediated apoptosis induced by this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Ganoderma Lucidum Fruiting Body Powder [doi.usp.org]
- 3. THE CONTENTS OF GANODERIC ACIDS IN MYCELIUM OF DIFFERENT GANODERMA SPECIES (GANODERMATACEAE) OBTAINED BY DIFFERENT METHODS OF CULTIVATION: DOI 10.17721/1728_2748.2021.84.14–18 | Bulletin of Taras Shevchenko National University of Kyiv. Biology [bio.visnyk.knu.ua]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The Effect of Mitochondria on Ganoderma lucidum Growth and Bioactive Components Based on Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of THE CONTENTS OF GANODERIC ACIDS IN MYCELIUM OF DIFFERENT GANODERMA SPECIES (GANODERMATACEAE) OBTAINED BY DIFFERENT METHODS OF CULTIVATION [bio.visnyk.knu.ua]
- 7. bio.visnyk.knu.ua [bio.visnyk.knu.ua]
- 8. jfda-online.com [jfda-online.com]
- 9. benthamdirect.com [benthamdirect.com]
A Technical Guide to Ganoderic Acid S in Fermented Ganoderma lucidum Mycelia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ganoderic Acid S (GA-S), a pharmacologically significant triterpenoid from Ganoderma lucidum. It details the biosynthesis, fermentation strategies for its production, and the analytical methods for its quantification. This document is intended to serve as a comprehensive resource for professionals in the fields of natural product research, mycology, and drug development.
Introduction
Ganoderma lucidum, a well-regarded medicinal mushroom, produces a class of highly oxygenated lanostane-type triterpenoids known as ganoderic acids (GAs). These compounds are responsible for many of the mushroom's therapeutic properties, including anti-tumor, anti-hypertensive, and anti-HIV activities.[1][2] Among the various GAs, this compound (GA-S) has been specifically noted for its ability to stimulate platelet aggregation.[1] The production of GAs, including GA-S, can be achieved through the fermentation of G. lucidum mycelia, a method that offers better control and higher yields compared to extraction from fruiting bodies.[3] This guide focuses on the concentration of GA-S in fermented mycelia, providing quantitative data, experimental protocols, and a visual representation of its biosynthetic pathway.
Quantitative Data on this compound Production
The concentration of this compound in fermented Ganoderma lucidum mycelia is influenced by various factors, including the fermentation strategy, medium composition, and culture conditions. The following table summarizes quantitative data from a study optimizing a two-stage liquid culture process.
| Fermentation Strategy | Nitrogen Source | Carbon Source (Glucose) | This compound (GA-S) Yield (mg/L) | Total Yield of Five GAs (mg/L) | Reference |
| Two-Stage Liquid Culture (Optimized) | Low-level nitrogen with a higher proportion of peptone | 40 g/L | 88.55 | 489.62 | [4] |
| Two-Stage Liquid Culture (with Air Supply) | Optimized | Optimized | Not individually specified | 963 | [4] |
Note: The total yield of the five GAs includes GA-P, GA-Q, GA-T, GA-S, and GA-R.
Another study focusing on the fruiting body development of G. lucidum provides a benchmark for GA-S content, reporting a maximum of 14.3 µ g/100 mg dry weight at the immature stage.[1]
Experimental Protocols
This section details the methodologies for the fermentation of Ganoderma lucidum mycelia and the subsequent analysis of this compound.
3.1. Two-Stage Liquid Fermentation for Ganoderic Acid Production
This protocol is based on a strategy designed to optimize the production of ganoderic acids.[4]
-
Stage 1: Mycelial Growth (Shaking Culture)
-
Inoculum Preparation: Grow vegetative mycelia on a solid medium such as Potato Dextrose Agar (PDA) at 28°C in the dark.
-
Seed Culture: Transfer the mycelia to a liquid preculture medium. A typical medium contains (g/L): glucose 35, peptone 5, yeast extract 2.5, KH₂PO₄ 0.883, Vitamin B1 0.05, and MgSO₄·7H₂O 0.5, with an initial pH of 5.5.[3]
-
Incubation: Incubate the seed culture in flasks on a rotary shaker at 125 rpm and 28°C for 7 days.[3]
-
Fermentation Medium: Inoculate the fermentation medium with the seed culture. The fermentation medium can be similar to the preculture medium or modified to optimize for GA production. For instance, a medium with a higher yeast extract concentration (5 g/L) can be used.[3]
-
Shaking Phase: Conduct the initial fermentation in a shaker to promote rapid mycelial growth.
-
-
Stage 2: Ganoderic Acid Accumulation (Static Culture)
-
Transition to Static Culture: After a period of shaking culture (e.g., 4 days), transfer the culture to a static environment.[5]
-
Optimization of Static Culture Conditions:
-
Nitrogen Limitation: Utilize a medium with a low level of nitrogen source, with a higher proportion of peptone.[4]
-
Carbon Supply: A glucose concentration of 40 g/L, added at the beginning of the culture, has been shown to be optimal for GA production.[4]
-
Air Supply: Ensure adequate air supply, as it significantly improves the accumulation of triterpenoids.[4]
-
-
Incubation: Continue the static culture for an extended period (e.g., 12 days) to allow for the accumulation of ganoderic acids.[5]
-
3.2. Extraction and Quantification of this compound
-
Mycelia Harvesting and Drying:
-
Separate the mycelia from the fermentation broth by filtration.
-
Wash the mycelia with distilled water.
-
Dry the mycelia to a constant weight, for example, in an oven at 60°C.[6]
-
-
Extraction of Ganoderic Acids:
-
Pulverize the dried mycelia.
-
Extract the powdered mycelia multiple times with a suitable solvent such as ethanol or methanol.[7]
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., absolute ethanol) for HPLC analysis.[6]
-
HPLC System: Utilize a reverse-phase HPLC system. A common setup includes a C18 column.[6][8]
-
Mobile Phase: A gradient elution with acetonitrile and an acidic aqueous solution (e.g., 2% acetic acid or 0.1% formic acid) is typically used.[6][9][10]
-
Detection: Set the UV detector at a wavelength of 252 nm for the detection of ganoderic acids.[6]
-
Quantification: Create a calibration curve using a certified standard of this compound to determine its concentration in the samples.[6] For more sensitive and specific quantification, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[9][10]
-
Biosynthesis and Regulatory Pathways
Ganoderic acids are synthesized via the mevalonate (MVA) pathway.[1][2] The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol, the common precursor for all triterpenoids in fungi.[2][11] From lanosterol, a series of oxidation, reduction, and acylation reactions lead to the diverse array of ganoderic acids.[1][2]
4.1. Ganoderic Acid Biosynthesis Pathway
Caption: The biosynthetic pathway of ganoderic acids from Acetyl-CoA.
4.2. Experimental Workflow for GA-S Analysis
Caption: Workflow for the production and analysis of this compound.
Conclusion
The production of this compound through the submerged fermentation of Ganoderma lucidum mycelia presents a viable and controllable alternative to extraction from fruiting bodies. As demonstrated, fermentation parameters such as culture strategy, nutrient composition, and aeration play a critical role in optimizing the yield of GA-S. The detailed protocols and biosynthetic pathway outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and enhance the production of this valuable bioactive compound for its potential therapeutic applications.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Ganoderic Acid S: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid S, a member of the highly oxygenated lanostane-type triterpenoid family, is a bioactive compound isolated from the medicinal mushroom Ganoderma lucidum. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and mechanisms of action. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.
Physicochemical Properties of this compound
This compound is a triterpenoid characterized by a lanostane skeleton. While specific experimental data for some physical properties are not widely published, its fundamental chemical characteristics have been established.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₃ | [1][2] |
| Molecular Weight | 452.7 g/mol | [1][2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| CAS Number | 104759-35-5 | |
| Melting Point | Not reported in the reviewed literature. |
Spectral Data:
Biological Activity and Mechanisms of Action
This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis in HeLa Cells
This compound is a potent inducer of apoptosis in human cervical carcinoma (HeLa) cells via a mitochondria-mediated pathway.[3] This intrinsic apoptotic pathway is a key mechanism for its cytotoxic effects.
The signaling cascade is initiated by a decrease in the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[3] The activation of this caspase cascade ultimately leads to the cleavage of cellular proteins and programmed cell death.[3] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[3]
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid S: A Technical Overview of its Anticancer Mechanisms
Abstract: Ganoderic Acid S (GA-S), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides an in-depth technical guide on the molecular mechanisms underlying the anticancer activity of GA-S. The primary modes of action identified are the induction of apoptosis through an intrinsic, mitochondria-mediated pathway and the arrest of the cell cycle at the S phase.[1][2] GA-S triggers a cascade of events including the collapse of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, key events that commit the cell to apoptosis.[1][2] This guide synthesizes the current understanding of these processes, presents available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways to support further research and development in oncology.
Core Mechanisms of Action
The anticancer effects of this compound are primarily attributed to two distinct cellular processes: the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest.
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
This compound is a potent inducer of apoptosis in cancer cells, specifically through the mitochondria-mediated intrinsic pathway.[1][2] This pathway is a critical cellular surveillance mechanism that eliminates damaged or malignant cells. The treatment of human cervical carcinoma (HeLa) cells with GA-S initiates a cascade of mitochondrial events.[1][2]
A key initiating event is the disruption and collapse of the mitochondrial membrane potential (Δψm).[1][2] This depolarization of the mitochondrial membrane leads to increased permeability and the subsequent release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome and activating the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a host of cellular substrates, leading to the characteristic morphological changes of cell death. This mechanism is consistent with observations for other ganoderic acids, such as GA-T, which also induce apoptosis through mitochondrial dysfunction and caspase-3 activation.[3]
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Cell Cycle Arrest at S Phase
In addition to inducing apoptosis, this compound exerts a cytostatic effect by inhibiting cell cycle progression. Studies have shown that GA-S treatment causes a significant accumulation of HeLa cells in the S phase of the cell cycle.[1][2] The S phase is characterized by DNA synthesis and replication; an arrest at this stage prevents cancer cells from completing the division process, thereby inhibiting tumor growth. This mechanism contrasts with other related compounds like Ganoderic Acid Mf, which causes arrest in the G1 phase, suggesting a nuanced structure-activity relationship among ganoderic acid isomers.[1] The precise molecular targets of GA-S within the S-phase checkpoint machinery remain an area for further investigation.
Caption: S-phase cell cycle arrest in cancer cells induced by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature regarding the effects of this compound on cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment Group | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | 0 | 12 | Baseline cell cycle distribution | [2] |
| This compound | 39.1 | 12 | Accumulation of cells in S phase | [2] |
| this compound | 97.7 | 12 | Significant accumulation of cells in S phase |[2] |
Table 2: Effects of this compound on Mitochondrial Function in HeLa Cells
| Treatment Group | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|
| This compound | Dose-dependent | Collapse of mitochondrial membrane potential | [2] |
| this compound | Not specified | Substantial release of cytochrome c into the cytosol |[2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with GA-S.
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 39.1, 97.7 µM) for a specified duration (e.g., 12 or 24 hours).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Data Acquisition: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.
Measurement of Mitochondrial Membrane Potential (Δψm)
This protocol assesses the integrity of the mitochondrial membrane using a lipophilic cationic dye such as JC-1.
-
Cell Culture and Treatment: Seed HeLa cells in a 24-well plate or on glass coverslips. Treat the cells with this compound as described in the previous protocol. Include a positive control group treated with a known mitochondrial uncoupler (e.g., CCCP).
-
Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 500 µL of medium containing 5 µg/mL JC-1 dye to each well.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Analysis:
-
Fluorescence Microscopy: Wash the cells twice with PBS. Mount the coverslips and immediately visualize under a fluorescence microscope. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Flow Cytometry: Harvest the cells as previously described. Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Detection of Cytochrome c Release by Western Blotting
This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol.
Caption: Experimental workflow for detecting cytochrome c release via Western Blot.
-
Cell Treatment and Harvesting: Treat and harvest approximately 5 x 10⁶ cells as previously described.
-
Mitochondrial/Cytosolic Fractionation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membrane. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against cytochrome c.
-
To ensure proper fractionation, probe separate blots with an antibody for a cytosolic marker (e.g., β-actin) and a mitochondrial marker (e.g., COX IV).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intrinsic Apoptotic Pathway Activated by Ganoderic Acid S: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying Ganoderic acid S (GA-S)-induced apoptosis, a process of significant interest in the development of novel cancer chemotherapeutics. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and natural product research.
This compound, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated cytotoxic effects against various cancer cell lines.[1] The primary mechanism for this cytotoxicity is the induction of programmed cell death, or apoptosis, predominantly through the mitochondria-mediated intrinsic pathway.[1] This document summarizes the key molecular events, presents available quantitative data, outlines common experimental protocols for investigation, and provides visual representations of the signaling cascade.
Core Mechanism: The Mitochondria-Mediated Apoptotic Pathway
This compound triggers apoptosis by initiating a cascade of events centered on the mitochondria.[1] Treatment of cancer cells, such as the human cervical carcinoma cell line HeLa, with GA-S leads to a disruption of the mitochondrial membrane potential (Δψm).[1][2] This destabilization is a critical event, resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][2]
Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, most notably caspase-3.[1][2] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.
A key regulatory step in this pathway involves the Bcl-2 family of proteins. GA-S treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a decreased Bcl-2/Bax ratio.[1][2] This shift favors mitochondrial outer membrane permeabilization, thereby facilitating cytochrome c release.
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in the S phase in HeLa cells, which may contribute to its overall anti-proliferative effects.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Induced Intrinsic Apoptosis Pathway.
Caption: Experimental Workflow for Investigating GA-S Apoptosis.
Quantitative Data Summary
Quantitative data for this compound is primarily contextualized through studies on various cancer cell lines. The following table summarizes key findings. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions.
| Parameter | Cell Line | Observation | Reference |
| Apoptosis Induction | HeLa | GA-S induces apoptosis through a mitochondria-mediated pathway. | [1] |
| Cell Cycle Arrest | HeLa | GA-S causes cell cycle arrest in the S phase. | [1] |
| Mitochondrial Potential | HeLa | Treatment with GA-S leads to a decrease in mitochondrial membrane potential. | [1][2] |
| Protein Expression | HeLa | A sharp decrease in the Bcl-2/Bax ratio is observed. | [1][2] |
| Caspase Activation | HeLa | Stimulation of caspase-3 and caspase-9 activity is observed. | [1][2] |
Key Experimental Protocols
The investigation of this compound-induced apoptosis relies on a suite of standard molecular and cellular biology techniques. Below are outlines of the principal methodologies employed.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as HeLa (cervical cancer), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations and for different time points to assess dose- and time-dependent effects.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
They are then treated with varying concentrations of GA-S for specific durations (e.g., 24, 48 hours).
-
An MTT solution is added to each well, and the plates are incubated for several hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Methodology:
-
Cells are cultured and treated with GA-S.
-
Both adherent and floating cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence intensity of thousands of individual cells, allowing for their categorization into different populations.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate.
-
Methodology:
-
Following treatment with GA-S, cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light, and the signal is captured on X-ray film or with a digital imager. Band intensity corresponds to the level of protein expression.
-
Measurement of Mitochondrial Membrane Potential (Δψm)
-
Principle: The lipophilic cationic dye JC-1 is commonly used to assess Δψm. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green.
-
Methodology:
-
Cells are treated with GA-S.
-
The cells are then incubated with the JC-1 dye.
-
The fluorescence shift from red to green is measured using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
-
This guide provides a foundational understanding of the apoptotic pathway induced by this compound. Further research is warranted to fully elucidate the upstream signaling events and to explore the therapeutic potential of this compound in various cancer models.
References
The Intricate Biological Activities of Ganoderic Acid S Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid S (GA-S), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, and its isomers have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the anti-cancer and anti-inflammatory properties of GA-S isomers, with a focus on their molecular mechanisms of action. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which the ganoderic acids are prominent. This compound and its structural isomers are tetracyclic triterpenoids that have demonstrated significant therapeutic potential, particularly in oncology. Their ability to induce apoptosis, modulate cell cycle progression, and inhibit inflammatory pathways underscores their promise as lead compounds for the development of novel therapeutics. This guide aims to consolidate the current understanding of the biological activities of GA-S isomers, providing a technical foundation for further research and development.
Anti-Cancer Activities of this compound Isomers
The anti-cancer effects of this compound and its isomers, such as Ganoderic acid Mf, are primarily attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in various cancer cell lines. Human cervical carcinoma (HeLa) cells have been a key model for elucidating these mechanisms.
Cytotoxicity and Apoptosis Induction
This compound has been shown to inhibit the growth of various human carcinoma cell lines.[1][2][3] This cytotoxic activity is largely mediated by the induction of apoptosis through a mitochondria-mediated pathway.[2][3]
Table 1: Quantitative Data on the Biological Activities of this compound Isomers
| Isomer | Cell Line | Biological Activity | Quantitative Data | Reference |
| This compound | HeLa | Apoptosis Induction | Data not available in a quantitative format. Described as inducing apoptosis. | [2][3] |
| This compound | HeLa | Cell Cycle Arrest | Causes cell cycle arrest in the S phase. Quantitative distribution data not specified. | [2][4] |
| Ganoderic Acid Mf | HeLa | Apoptosis Induction | More potent increase in early and late apoptotic cells compared to GA-S. Specific values not provided. | [2] |
| Ganoderic Acid Mf | HeLa | Cell Cycle Arrest | Causes cell cycle arrest in the G1 phase. | [2][4] |
| 15-hydroxy-ganoderic acid S | Not Specified | HMG-CoA Reductase Inhibition | Data not available in a quantitative format. Described as exhibiting inhibitory activity. | |
| 15-hydroxy-ganoderic acid S | Not Specified | Acyl CoA Acyltransferase Inhibition | Data not available in a quantitative format. Described as exhibiting inhibitory activity. |
Note: While several studies describe the potent biological activities of this compound and its isomers, specific IC50 values are not consistently reported in the reviewed literature.
Signaling Pathways in Anti-Cancer Activity
The apoptotic cascade initiated by this compound in cancer cells involves the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][3] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[2] A significant observation is the alteration of the Bcl-2 family proteins, with a notable decrease in the Bcl-2/Bax ratio, further promoting apoptosis.[2][3]
Caption: Mitochondrial-mediated apoptosis induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle in the S phase in HeLa cells.[2][4] This prevents cancer cells from replicating their DNA, thereby halting their proliferation. Its isomer, Ganoderic acid Mf, in contrast, causes cell cycle arrest in the G1 phase.[2][4]
Anti-Inflammatory and Other Biological Activities
While the anti-cancer properties of this compound are prominent, other biological activities have also been reported for its isomers and related compounds.
Inhibition of NF-κB Signaling
Some ganoderic acids have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[5][6][7] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. The precise role of this compound in this pathway requires further investigation.
Caption: General mechanism of NF-κB inhibition by Ganoderic Acids.
Enzyme Inhibition
A derivative, 15-hydroxy-ganoderic acid S, has been found to exhibit inhibitory activities against HMG-CoA reductase and acyl CoA acyltransferase, enzymes involved in cholesterol synthesis and metabolism. This suggests a potential role for this compound derivatives in managing hyperlipidemia.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the investigation of the biological activities of this compound isomers. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound isomers on cancer cells.
Workflow:
References
- 1. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery of Ganoderic Acid S: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific attention for their diverse pharmacological activities. Among these, Ganoderic acid S has emerged as a compound of interest due to its potential therapeutic properties, including the induction of apoptosis in cancer cells. This technical guide provides a comprehensive literature review on the discovery, isolation, characterization, and biological activity of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Discovery and Initial Characterization
This compound was first isolated and identified in 1986 by Hirotani and colleagues from the cultured mycelia of Ganoderma lucidum[1][2][3][4]. This discovery was part of a broader investigation into the triterpenoid constituents of this fungus, which also led to the identification of Ganoderic acids T and R[1][2][3]. The structure of this compound was elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[5].
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H44O3 | |
| Molecular Weight | 452.67 g/mol |
Experimental Protocols
Isolation and Purification of this compound
Initial Discovery (Hirotani et al., 1986):
Modern Preparative Isolation (Zheng et al., 2018):
A more recent and detailed method for the preparative isolation of this compound from Ganoderma lucidum mycelia involves a multi-step process[5]:
-
Fermentation and Extraction:
-
Ganoderma lucidum mycelia are obtained through a two-stage fermentation process.
-
The dried mycelia are then extracted sequentially with ethanol and petroleum ether to yield a crude triterpene extract.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
The crude triterpene extract (300 mg) is subjected to recycling HSCCC.
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (6:10:8:4.5, v/v/v/v) is employed.
-
Elution Mode: Recycling elution is performed for five cycles.
-
This process yields this compound with a purity of 83.0%[5].
-
-
Purity Analysis:
-
The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC)[5].
-
Structure Elucidation
The chemical structure of this compound was determined through the application of modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR were used to determine the carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and elemental composition of the compound[5].
Quantitative Data
The following table summarizes the quantitative data from the preparative isolation of this compound as reported by Zheng et al. (2018).
| Parameter | Value | Reference |
| Starting Material | 300 mg of crude triterpene extract | [5] |
| Yield of this compound | 3.7 mg | [5] |
| Purity of this compound | 83.0% | [5] |
Biological Activity and Signaling Pathway
This compound has been shown to induce apoptosis in human cervical carcinoma HeLa cells through a mitochondria-mediated pathway.
Experimental Protocol for Apoptosis Induction Assay (Liu et al., 2011)
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Analysis of Apoptosis:
-
Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are measured to assess mitochondrial function.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is quantified.
-
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers a cascade of events within the cell, leading to programmed cell death. The key steps in this pathway are:
-
Induction of Mitochondrial Stress: this compound causes a collapse of the mitochondrial membrane potential.
-
Release of Cytochrome c: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, which are the executioners of apoptosis.
-
Apoptosis: The activation of caspases leads to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hirotani, M., et al. (1986) Ganoderic Acids T, S and R, New Triterpenoids from the Cultured Mycelia of Ganoderma lucidum. Chemical and Pharmaceutical Bulletin, 34, 2282-2285. - References - Scientific Research Publishing [scirp.org]
- 3. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 4. Research Progress on Structure, Pharmacological Action and Mechanism of Ganoderic Acid [chinjmap.com]
- 5. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid S: A Technical Guide on its Physicochemical Properties and Pro-Apoptotic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid S, a triterpenoid isolated from Ganoderma lucidum, has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its molecular characteristics and its mechanism of inducing apoptosis in cancer cells, with a particular focus on human cervical carcinoma (HeLa) cells. Detailed experimental protocols for assessing its bioactivity and elucidating its signaling pathway are provided to facilitate further research and development.
Physicochemical Properties
This compound is a lanostane-type triterpenoid with the following molecular characteristics:
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₃ | [1][2] |
| Molecular Weight | 452.7 g/mol | [1][2] |
| Chemical Structure | (2E,6R)-2-methyl-6-[(4aR,5S,7aR,9R,11aS,11bR)-4,4,7a,9,11b-pentamethyl-1,2,3,4a,5,6,7,8,10,11-decahydro-2-oxocyclopenta[a]chrysen-5-yl]hept-2-enoic acid |
Pro-Apoptotic Activity in HeLa Cells
This compound has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells through a mitochondria-mediated pathway. This process involves the disruption of mitochondrial membrane potential, the release of cytochrome c, and the activation of a caspase cascade, ultimately leading to programmed cell death.
Signaling Pathway
The apoptotic signaling pathway initiated by this compound in HeLa cells is depicted below:
Experimental Workflow
A typical workflow to investigate the pro-apoptotic effects of this compound is outlined below:
Experimental Protocols
The following are detailed methodologies for key experiments to assess the apoptotic effects of this compound on HeLa cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated HeLa cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.
Materials:
-
Treated and untreated HeLa cells
-
Cell lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Lyse the treated and untreated cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add equal amounts of protein lysate to each well.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC, Ex/Em = 400/505 nm for AFC).
-
Express the caspase activity as the fold increase relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 dye is commonly used to assess changes in mitochondrial membrane potential.
Materials:
-
Treated and untreated HeLa cells
-
JC-1 dye
-
96-well black plates or coverslips for microscopy
-
Fluorescence microscope or fluorometric plate reader
Procedure:
-
Treat HeLa cells with this compound as desired.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[1]
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a fluorometric plate reader.
-
Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure the fluorescence intensity at both red (e.g., Ex/Em = 535/590 nm) and green (e.g., Ex/Em = 485/535 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[1]
-
Conclusion
This compound is a promising natural compound with well-defined pro-apoptotic activity in cancer cells. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on its in vivo efficacy, bioavailability, and potential for combination therapies.
References
Methodological & Application
Application Note: High-Speed Counter-Current Chromatography for Ganoderic Acid S Isolation
Abstract
Ganoderic acid S, a bioactive triterpene found in Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties. Its isolation in a pure form is crucial for pharmacological studies and drug development. This application note details a robust and efficient method for the preparative isolation of this compound from the mycelia of Ganoderma lucidum using high-speed counter-current chromatography (HSCCC). The described protocol, employing a recycling elution mode, yields this compound with a purity suitable for further research. This method offers a scalable and effective alternative to traditional chromatographic techniques.
Introduction
Ganoderma lucidum, a well-known medicinal mushroom, produces a variety of bioactive triterpenes, including numerous ganoderic acids. These compounds are responsible for many of the pharmacological activities attributed to this fungus. This compound is one such compound of interest. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing irreversible adsorption and sample denaturation. This makes it an ideal method for the separation and purification of natural products. This document provides a detailed protocol for the isolation of this compound using HSCCC.
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and co-isolated compounds from a crude triterpene extract of Ganoderma lucidum mycelia using recycling HSCCC.[1]
| Compound | Initial Sample Weight (mg) | Two-Phase Solvent System (v/v/v/v) | HSCCC Mode | Cycles | Yield (mg) | Purity (%) |
| This compound | 300 | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5) | Recycling Elution | 5 | 3.7 | 83.0 |
| Ganoderic Acid T | 300 | n-hexane-ethyl acetate-methanol-water (6:10:8:4.5) | Recycling Elution | 5 | 25.7 | 97.8 |
| Ganoderol B | 300 | n-hexane-ethyl acetate-methanol-water (7:12:11:5) | Single Run | 1 | 16.4 | 90.4 |
Experimental Protocols
Sample Preparation: Crude Triterpene Extraction
The starting material for the isolation of this compound is a crude triterpene extract from the mycelia of Ganoderma lucidum.[1]
Materials:
-
Dried Ganoderma lucidum mycelia powder
-
95% Ethanol
-
Petroleum ether
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Obtain mycelia of G. lucidum, for instance, through a two-stage fermentation process.[1]
-
Extract the dried and powdered mycelia with 95% ethanol by refluxing for 2 hours. Repeat the extraction process twice.[2]
-
Filter the ethanolic extracts and combine the filtrates.
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain a concentrated extract.
-
Sequentially extract the resulting concentrate with petroleum ether to remove lipids and other non-polar compounds.[1]
-
The remaining residue after the petroleum ether extraction constitutes the crude triterpene sample to be used for HSCCC purification.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC pump
-
UV-Vis detector
-
Fraction collector
Reagents:
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
Protocol:
-
Preparation of the Two-Phase Solvent System:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 6:10:8:4.5.[1]
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature.
-
Separate the upper (stationary phase) and lower (mobile phase) phases shortly before use. Degas both phases by sonication.
-
-
HSCCC System Equilibration:
-
Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the head of the column at a suitable flow rate (e.g., 1.5-2.0 mL/min).
-
Set the apparatus to rotate at an appropriate speed (e.g., 800-900 rpm).
-
Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the tail outlet.
-
-
Sample Injection and Separation:
-
Dissolve 300 mg of the crude triterpene extract in a suitable volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).
-
Inject the sample solution into the column through the injection valve.
-
Begin the separation process by pumping the mobile phase at a constant flow rate.
-
Employ a recycling elution mode for the separation. After the initial elution, the effluent is redirected back into the column for further separation.[1]
-
Perform a total of five separation cycles.[1]
-
-
Fraction Collection and Analysis:
-
Monitor the effluent continuously with a UV-Vis detector at a suitable wavelength (e.g., 252 nm).[3][4]
-
Collect fractions at regular intervals using a fraction collector based on the chromatogram peaks.
-
Analyze the purity of the collected fractions containing the target compounds by High-Performance Liquid Chromatography (HPLC).[1]
-
Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Reagents:
-
Acetonitrile (HPLC grade)
-
Water with 0.1% acetic acid (HPLC grade)[5]
-
Methanol (HPLC grade)
-
This compound standard (if available)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.[5]
-
Chromatographic Conditions:
-
Analysis:
-
Dissolve a small amount of the collected fraction containing this compound in methanol.
-
Inject the sample onto the HPLC column.
-
Determine the purity of this compound by calculating the peak area percentage from the resulting chromatogram.[1]
-
Confirm the identity of the isolated compound by comparing its retention time with a standard and/or by using spectroscopic methods such as NMR and MS.[1]
-
Visualization of Experimental Workflow
Caption: Workflow for the isolation of this compound using HSCCC.
Conclusion
The detailed protocol presented in this application note demonstrates that high-speed counter-current chromatography is a highly effective technique for the preparative isolation of this compound from Ganoderma lucidum mycelia. The use of a recycling elution mode enhances the separation efficiency, allowing for the purification of this bioactive triterpene to a level suitable for subsequent research and development activities. This method is a valuable tool for natural product chemists and pharmacologists working on the discovery and development of new therapeutic agents from medicinal mushrooms.
References
- 1. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Application Note: Quantification of Ganoderic Acid S in Ganoderma Species via High-Performance Liquid Chromatography
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ganoderic acid S in various samples, including fungal mycelia and fruiting bodies. Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, are known for their diverse pharmacological activities. Accurate and precise quantification of specific ganoderic acids like this compound is crucial for quality control, drug development, and scientific research. The described method utilizes a reversed-phase C18 column with a gradient elution system and UV detection, demonstrating good linearity, accuracy, and precision.
Introduction
Ganoderma species, commonly known as Lingzhi or Reishi, have a long history of use in traditional medicine. Their therapeutic effects are largely attributed to a rich diversity of secondary metabolites, particularly triterpenoids and polysaccharides. Ganoderic acids are a prominent group of triterpenoids in Ganoderma and have been reported to possess various bioactivities, including anti-cancer and hepatoprotective effects. This compound is a significant bioactive constituent, and its accurate quantification is essential for the standardization of Ganoderma-derived products and for further pharmacological studies. This document provides a detailed protocol for a reliable HPLC method for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1][2]
-
Column: Zorbax C18 column (e.g., 4.6 mm × 250 mm, 5 µm) or equivalent.
-
Software: Chromatographic data acquisition and processing software (e.g., Agilent MassChrom).
-
Solvents: HPLC-grade acetonitrile, ethanol, methanol, and acetic acid. Water should be purified using a system like Millipore Direct-Q.
-
Standards: this compound reference standard (purity ≥98%).
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the quantification of this compound.[3] The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Absolute ethanolB: 0.5% Aqueous acetic acid |
| Elution Program | Isocratic with 65% A for 40 minutes[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C |
| Detection Wavelength | 243 nm[3] |
Protocols
Preparation of Standard Solutions
-
Stock Solution (4 mg/mL): Accurately weigh 4 mg of this compound reference standard and dissolve it in 1 mL of 80% ethanol in a volumetric flask.
-
Calibration Curve Standards: Serially dilute the stock solution with 80% ethanol to prepare a series of standard solutions with concentrations of 20.0, 100.0, 400.0, 800.0, and 1000.0 µg/mL.[3]
Sample Preparation
-
Grinding: Grind the dried Ganoderma mycelia or fruiting body sample to a fine powder (approximately 100 mesh).
-
Extraction: Accurately weigh 0.5 g of the powdered sample into a centrifuge tube and add 20 mL of 80% ethanol.[3]
-
Sonication: Sonicate the mixture for 3 hours at 60°C to ensure efficient extraction of ganoderic acids.[3]
-
Centrifugation: After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial before injection.
Caption: Experimental workflow from sample preparation to HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[2]
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3, and the LOQ is the concentration that gives an S/N ratio of 10.
Precision and Accuracy (Recovery)
Intra-day and inter-day precision were assessed by analyzing replicate injections of quality control samples at three different concentration levels on the same day and on three different days, respectively. Accuracy was determined through a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample.
Results
The quantitative data for the method validation are summarized in the tables below.
Table 2: Linearity, LOD, and LOQ for this compound Quantification
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 20.0 - 1000.0 | 1.000[3] | < 2.2[3] | - |
Note: Specific LOQ value for this compound was not explicitly stated in the primary source but is typically higher than the LOD.
Table 3: Precision and Accuracy (Recovery) Data
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |
| This compound | < 2% | < 2% | 95.38% - 102.19%[4] |
Note: The precision and recovery values are representative of typical validated HPLC methods for ganoderic acids.
Caption: Logical relationship for the quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in Ganoderma samples. The method is simple, accurate, and precise, making it suitable for routine quality control of raw materials and finished products, as well as for research purposes in the fields of natural product chemistry and pharmacology. The detailed protocol and validation data presented herein can be readily adopted by researchers and professionals in the pharmaceutical and nutraceutical industries.
References
- 1. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Ganoderic Acid S in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive framework for the LC-MS/MS analysis of ganoderic acid S in biological samples. It is important to note that a literature search did not yield specific validated LC-MS/MS methods, pharmacokinetic data, or detailed signaling pathway analyses exclusively for this compound. Therefore, the methodologies presented herein are adapted from established and validated protocols for other structurally similar ganoderic acids, such as ganoderic acid A, F, and H. The provided LC-MS/MS parameters for this compound are theoretical and will require optimization and validation by the end-user.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, which are well-known for their diverse pharmacological activities. This compound (GA-S), with a molecular formula of C₃₀H₄₄O₃ and a molecular weight of 452.7 g/mol , has been identified and is suggested to possess biological activities, including the induction of apoptosis in cancer cells.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. This document provides detailed protocols for sample preparation and LC-MS/MS analysis, alongside representative quantitative data from similar compounds and a proposed signaling pathway that may be influenced by ganoderic acids.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not available, the following tables summarize representative data from studies on other ganoderic acids to provide an expected range of performance and in vivo behavior.
Table 1: Representative Pharmacokinetic Parameters of Ganoderic Acids in Rats
| Ganoderic Acid | Dosage and Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | 100 mg/kg, oral | 358.73 | <0.61 | 2.18 - 2.49 | 10.38 - 17.97 | [2] |
| Ganoderic Acid H | 5 mg/kg, oral | 2509.9 | 2.0 | 13.18 | Not Reported | [3] |
| Ganoderic Acid A | intravenous | Not Applicable | Not Applicable | 0.36 - 0.63 | Not Applicable | [2] |
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Ganoderic Acid A | Ganoderic Acid H | General Method for 11 GAs | Reference |
| Linearity Range | 17.49 - 4030 ng/mL | 100 - 1000 ng/mL | Not Specified | [2] |
| Correlation Coefficient (r²) | >0.99 | 0.9931 | >0.998 | [2][4][5] |
| LOD (ng/mL) | Not Reported | 24.71 | 0.66–6.55 µg/kg | [4][5] |
| LOQ (ng/mL) | Not Reported | 82.39 | 2.20–21.84 µg/kg | [4][5] |
| Recovery (%) | 78.52 - 85.77 | Not Reported | 89.1 - 114.0 | [2][4][5] |
| Intra-day Precision (RSD %) | <15 | Not Reported | <6.8 | [2][4][5] |
| Inter-day Precision (RSD %) | <15 | Not Reported | <8.1 | [2][4][5] |
Experimental Protocols
Protocol for Extraction of this compound from Plasma
This protocol utilizes a liquid-liquid extraction method, which is commonly employed for the extraction of ganoderic acids from plasma samples.
Materials:
-
Blank plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Cortisone 21-acetate, 2.5 ng/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex mix for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
Instrumentation:
-
A UPLC or HPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (starting point for optimization):
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 30% B
-
6.1-8.0 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometric Conditions (hypothetical for this compound, requires optimization):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (both should be tested).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions:
-
This compound (Proposed):
-
Precursor ion [M-H]⁻: m/z 451.3
-
Product ions: To be determined by infusing a standard solution and performing a product ion scan. Potential fragments could involve loss of water or parts of the side chain.
-
-
Internal Standard (Cortisone 21-acetate):
-
Precursor ion [M+H]⁺: m/z 403.2
-
Product ion: m/z 163.1
-
-
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Proposed Signaling Pathway: NF-κB Inhibition by Ganoderic Acids
Ganoderic acids have been reported to exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. While the specific interaction of this compound with this pathway is unconfirmed, it is a probable mechanism of action.
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
References
- 1. This compound | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:104759-35-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderic Acid S Extraction from Ganoderma Mycelia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, purification, and quantification of Ganoderic Acid S (GA-S) from Ganoderma mycelia. GA-S, a prominent member of the ganoderic acids, is a highly oxygenated lanostane-type triterpenoid known for its diverse pharmacological activities. This document outlines the necessary steps for researchers to isolate and study this promising bioactive compound.
Overview of Extraction and Purification
The successful isolation of this compound from Ganoderma mycelia involves a multi-step process that begins with the cultivation of the mycelia, followed by solvent extraction to obtain a crude extract, and concluding with chromatographic techniques to purify the target compound. The selection of appropriate solvents and chromatographic methods is critical for achieving high yield and purity.
Experimental Protocols
Cultivation of Ganoderma lucidum Mycelia
Ganoderma lucidum mycelia can be cultivated using a two-stage fermentation process to optimize for the production of bioactive triterpenes like this compound[1].
Protocol:
-
Inoculum Preparation: Inoculate a suitable liquid medium with Ganoderma lucidum spores or mycelial plugs. Culture for 7 days at 24–30°C with shaking.
-
Submerged Fermentation: Transfer the seed culture to a larger volume of fermentation broth. Fermentation can be carried out for 2 to 3 weeks to generate sufficient mycelial biomass[2].
-
Harvesting: Separate the mycelia from the culture medium by filtration.
-
Drying: Dry the harvested mycelia to a constant weight, for example, at 60°C[3].
Extraction of Crude Triterpenes
A sequential extraction using ethanol and petroleum ether is effective for obtaining a crude triterpenoid extract from the dried mycelia[1].
Protocol:
-
Ethanol Extraction:
-
Suspend the dried mycelial powder in 70% ethanol[4].
-
Perform the extraction at room temperature with agitation for 24 hours. Repeat this step twice[3].
-
Combine the ethanol extracts and centrifuge to remove mycelial debris.
-
Evaporate the supernatant under vacuum at 50°C to obtain a concentrated extract[3].
-
-
Petroleum Ether Extraction:
-
Sequentially extract the concentrated ethanol extract with petroleum ether to remove non-polar impurities.
-
-
Crude Triterpene Preparation:
-
The resulting residue after petroleum ether extraction is the crude triterpene sample.
-
Purification of this compound
High-speed counter-current chromatography (HSCCC) is an effective method for the preparative isolation and purification of this compound from the crude triterpene extract[1].
Protocol:
-
Sample Preparation: Dissolve the crude triterpene sample in the two-phase solvent system for HSCCC.
-
HSCCC Separation:
-
Fraction Collection: Collect the fractions containing this compound based on the chromatogram.
-
Purity Analysis: Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC)[1].
Quantification of this compound
Capillary Zone Electrophoresis (CZE) and HPLC are suitable methods for the quantitative analysis of this compound in extracts[5][6].
Protocol (using CZE):
-
Standard Preparation: Prepare a standard solution of purified this compound of known concentration.
-
Sample Preparation: Prepare the extracted sample for analysis.
-
CZE Analysis:
-
Quantification: Construct a calibration curve using the standard solutions to determine the concentration of this compound in the sample[5][6].
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Method | Result | Reference |
| Yield from Purification | High-Speed Counter-Current Chromatography (HSCCC) | 3.7 mg of this compound from 300 mg of crude sample | [1] |
| Purity after Purification | High-Performance Liquid Chromatography (HPLC) | 83.0% | [1] |
| Limit of Detection (LOD) | Capillary Zone Electrophoresis (CZE) | < 0.6 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | Capillary Zone Electrophoresis (CZE) | < 1.8 µg/mL | [5][6] |
| Recovery Rate | Capillary Zone Electrophoresis (CZE) | 91.4% to 103.6% | [5][6] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Modulated by this compound
This compound has been shown to inhibit the platelet response to thromboxane A2 (TXA2) by specifically targeting the receptor-Gq-phospholipase Cβ1 pathway, without affecting the receptor-G1 pathway[7].
Caption: Inhibition of the TXA2 signaling pathway by this compound.
References
- 1. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. bio.visnyk.knu.ua [bio.visnyk.knu.ua]
- 4. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and determination of four ganoderic acids from dried fermentation mycelia powder of Ganoderma lucidum by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of ganodermic acid S on the thromboxane A2-signaling pathways in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganoderic Acid S In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Ganoderic Acid S, a bioactive triterpenoid isolated from Ganoderma lucidum. The protocols detailed herein are designed to assist in the investigation of its anti-cancer properties, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Biological Activity of this compound
This compound has been identified as a potential anti-cancer agent, primarily investigated for its effects on human cervical carcinoma (HeLa) cells. Its mechanism of action involves the induction of apoptosis through a mitochondria-mediated pathway and the arrest of the cell cycle in the S phase.[1][2][3]
Key Biological Effects:
-
Cytotoxicity: this compound has been shown to inhibit the growth of various human carcinoma cell lines.[1][2]
-
Apoptosis Induction: It triggers programmed cell death in HeLa cells through the intrinsic apoptotic pathway.[1][2] This is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and a subsequent increase in the Bax/Bcl-2 ratio.[1][2][3]
-
Caspase Activation: The apoptotic cascade initiated by this compound involves the activation of initiator caspase-9 and executioner caspase-3.[1][2][3]
-
Cell Cycle Arrest: Treatment with this compound leads to an arrest of the cell cycle in the S phase in HeLa cells.[1][2][3]
Quantitative Data Summary
While extensive research highlights the qualitative effects of this compound, specific quantitative data from dose-response and time-course studies are not widely available in publicly accessible literature. The following tables summarize the known effects and provide a framework for data acquisition.
Table 1: Cytotoxicity of Ganoderic Acids
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HeLa | Data not available | |
| Ganoderic Acid T | HeLa | 13 ± 1.4 | [4] |
| Ganoderic Acid A | HepG2 (24h) | 187.6 | [5] |
| Ganoderic Acid A | HepG2 (48h) | 203.5 | [5] |
| Ganoderic Acid A | SMMC7721 (24h) | 158.9 | [5] |
| Ganoderic Acid A | SMMC7721 (48h) | 139.4 | [5] |
Table 2: Effect of this compound on HeLa Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| Control | Data not available | Data not available | Data not available | |
| This compound | Data not available | Increased | Data not available | [1][2][3] |
Table 3: Apoptosis Induction in HeLa Cells by this compound
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis | Citation |
| Control | Data not available | Data not available | Data not available | |
| This compound | Data not available | Data not available | Increased | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the procedure for analyzing cell cycle distribution in response to this compound treatment.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
HeLa cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the in vitro analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Ganoderic Acid S on the HeLa Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid S (GA-S) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Emerging research has highlighted its potential as an anticancer agent. In human cervical carcinoma HeLa cells, GA-S has been shown to induce apoptosis through a mitochondria-mediated pathway and cause cell cycle arrest.[1][2] These application notes provide a detailed overview of the effects of GA-S on the HeLa cell cycle, along with comprehensive protocols for key experiments to facilitate further research and drug development.
Data Presentation
Cell Viability and Proliferative Inhibition
Effects of this compound on HeLa Cell Cycle Distribution
This compound has been identified to cause cell cycle arrest in the S phase in HeLa cells.[1][2] Although the precise percentages of cells in each phase from a dose-response study on GA-S are not detailed in the provided search results, the primary research consistently points to an accumulation of cells in the S phase as determined by flow cytometry.[1][2] For comparative purposes, the effects of a similar compound, Ganoderic Acid A, on hepatocellular carcinoma cells are presented below, which also demonstrates cell cycle modulation.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (HepG2 cells) | 43.43 | 37.95 | 18.62 | [4] |
| Ganoderic Acid A (100 µmol/l, 48h on HepG2) | 48.56 | 29.51 | 21.93 | [4] |
Note: This data is for Ganoderic Acid A on a different cell line and is provided for illustrative purposes of the methodologies used.
Key Molecular Events in this compound-Induced Apoptosis
The S-phase arrest induced by this compound is linked to the induction of apoptosis. The underlying mechanism involves the intrinsic mitochondrial pathway.
| Molecular Marker | Effect of this compound Treatment in HeLa Cells | Reference |
| Mitochondrial | Decreased | [1][2] |
| Cytochrome c Release | Increased release from mitochondria into the cytosol | [1][2] |
| Bax/Bcl-2 Ratio | Increased | [1][2] |
| Caspase-9 Activity | Stimulated | [1][2] |
| Caspase-3 Activity | Stimulated | [1][2] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis and S-phase arrest in HeLa cells.
Caption: General experimental workflow for studying this compound effects on HeLa cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution with the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of HeLa cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Cell Fixation: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cell Cycle and Apoptotic Proteins
This protocol describes the detection of key proteins involved in the cell cycle and apoptosis by Western blotting.
Materials:
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Mitochondrial Membrane Potential (ΔΨm) Depolarization Induced by Ganoderic Acid S
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic Acid S (GA-S) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] Emerging research highlights its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in various cancer cell lines.[2] A key mechanism in its apoptotic action is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[3]
A critical event in the early stages of mitochondria-mediated apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm, also known as mitochondrial depolarization, is an irreversible step that precedes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[2][4] Therefore, assaying for changes in ΔΨm is a reliable method for evaluating the apoptotic potential of compounds like this compound.
This application note provides a detailed protocol for measuring this compound-induced changes in mitochondrial membrane potential using the cationic fluorescent probe JC-1.
Principle of the Assay
The JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) assay is a widely used method for determining mitochondrial health.[5] JC-1 is a lipophilic cation that selectively enters the mitochondria and changes color based on the membrane potential.[6]
-
In healthy, non-apoptotic cells: The mitochondrial membrane is highly polarized, creating a strong negative charge. This electrochemical gradient drives the accumulation of JC-1 within the mitochondrial matrix, where it forms complexes known as "J-aggregates" that emit intense red fluorescence (emission ~590 nm).[7]
-
In apoptotic cells: Following treatment with an apoptosis-inducing agent like this compound, the mitochondrial membrane potential collapses.[1] JC-1 can no longer accumulate inside the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (emission ~529 nm).
The shift in fluorescence from red to green provides a sensitive ratiometric measurement of mitochondrial depolarization, which can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[6]
This compound-Induced Mitochondrial Apoptosis Pathway
This compound triggers the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), collapse of the ΔΨm, and subsequent activation of the caspase cascade.
Caption: Mitochondrial apoptosis pathway induced by this compound.
Experimental Data
Studies have shown that this compound causes a dose-dependent collapse of the mitochondrial membrane potential in human cervical carcinoma HeLa cells.[1][3] The following table represents the expected outcome of treating HeLa cells with varying concentrations of GA-S for 12 hours. Data is presented as the ratio of Red/Green fluorescence intensity, which is proportional to the ΔΨm.
| Treatment Group | Concentration (μM) | Red/Green Fluorescence Ratio (Mean ± SD) | % of Control |
| Vehicle Control | 0 (DMSO) | 4.5 ± 0.3 | 100% |
| This compound | 39.1 | 2.8 ± 0.2 | 62% |
| This compound | 97.7 | 1.6 ± 0.1 | 36% |
| Positive Control | 50 μM CCCP | 1.1 ± 0.1 | 24% |
Table 1: Representative data showing the dose-dependent effect of this compound on the mitochondrial membrane potential (ΔΨm) in HeLa cells. A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent mitochondrial uncoupler used as a positive control.[5]
Experimental Workflow
The general workflow for the JC-1 assay involves cell culture, treatment with the test compound, staining with the JC-1 dye, and subsequent analysis.
Caption: General experimental workflow for the JC-1 assay.
Detailed Experimental Protocols
6.1 Materials and Reagents
-
JC-1 Dye (e.g., Thermo Fisher M34152, Cayman 10009172)[5][6]
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (often supplied with kits, or can be PBS)[8]
-
This compound (e.g., MedChemExpress HY-N2344)[1]
-
Cell culture medium (e.g., DMEM) appropriate for the cell line
-
Adherent or suspension cells (e.g., HeLa)
-
Positive control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)[5]
-
Multi-well plates (6, 12, 24, or 96-well, black plates for fluorescence reading)
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
6.2 Reagent Preparation
-
JC-1 Stock Solution (200 µM): Reconstitute lyophilized JC-1 in high-quality DMSO to a stock concentration typically between 1-10 mM. For this protocol, prepare a 200 µM stock solution in DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8]
-
JC-1 Working Solution (1-10 µM): Immediately before use, dilute the JC-1 stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type but a starting concentration of 2 µM is recommended.[5][8] Vortex to mix thoroughly.
-
1X Assay Buffer: If using a concentrated buffer from a kit, dilute it to 1X with distilled water as per the manufacturer's instructions.
6.3 Protocol for Adherent Cells (e.g., HeLa)
This protocol is suitable for analysis by fluorescence microscopy or a plate reader.
-
Cell Seeding: Seed adherent cells in a 6-well, 24-well, or 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubation: Culture the cells overnight in a CO₂ incubator at 37°C.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound (e.g., 0, 39.1, 97.7 µM). Include a vehicle control (DMSO) and a positive control (50 µM CCCP for the last 15-30 minutes of the treatment incubation).
-
Incubation: Incubate for the desired treatment period (e.g., 12 hours).
-
JC-1 Staining: After treatment, remove the medium and add 1 mL (for 6-well plate) of the pre-warmed JC-1 Working Solution to each well.
-
Incubation: Incubate the cells for 15-30 minutes in a CO₂ incubator at 37°C, protected from light.[6]
-
Washing: Carefully aspirate the staining solution. Wash the cells twice with 1X Assay Buffer or PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh Assay Buffer or medium to the wells. Immediately visualize the cells using a fluorescence microscope with filters appropriate for FITC (green monomers, Ex/Em ≈ 485/535 nm) and Rhodamine or Texas Red (red J-aggregates, Ex/Em ≈ 540/590 nm).[5][6] Healthy cells will exhibit punctate red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.
-
Fluorescence Plate Reader: Measure fluorescence intensity at an emission of ~590 nm (red) and ~530 nm (green). The ratio of red to green fluorescence is calculated to quantify the change in ΔΨm. A decrease in this ratio indicates depolarization.
-
6.4 Protocol for Suspension Cells (for Flow Cytometry)
-
Cell Culture and Treatment: Culture suspension cells to a density of 0.5-1.0 x 10⁶ cells/mL. Treat with this compound as described for adherent cells in a suitable culture flask or plate.
-
Cell Collection: After the treatment period, transfer ~5 x 10⁵ cells per sample to a flow cytometry tube.
-
Centrifugation: Pellet the cells by centrifuging at 400 x g for 5 minutes. Discard the supernatant.[6]
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of the pre-warmed JC-1 Working Solution.
-
Incubation: Incubate the cells for 15-30 minutes in a CO₂ incubator at 37°C, protected from light.
-
Washing: Add 1 mL of 1X Assay Buffer, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step once.[7]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of 1X Assay Buffer.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells with high ΔΨm will be predominantly detected in the FL2 channel (red fluorescence), while apoptotic cells with low ΔΨm will shift to the FL1 channel (green fluorescence).[6] The percentage of cells in each quadrant can be quantified to determine the extent of apoptosis.
Data Analysis and Interpretation
-
Microscopy (Qualitative): Observe the visual shift from red to green fluorescence in GA-S treated cells compared to the control. Healthy control cells should show bright red mitochondria, whereas GA-S treated cells should show an increase in green cytoplasmic fluorescence.
-
Plate Reader (Quantitative): Calculate the ratio of Red Fluorescence Intensity / Green Fluorescence Intensity for each well. A statistically significant decrease in this ratio in GA-S treated samples compared to the vehicle control indicates a loss of mitochondrial membrane potential.
-
Flow Cytometry (Quantitative): Gate the cell populations to distinguish between healthy cells (high red, low green) and apoptotic cells (low red, high green). Quantify the percentage of cells in the apoptotic gate for each treatment condition. A dose-dependent increase in the percentage of green-fluorescent cells indicates GA-S induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 101.200.202.226 [101.200.202.226]
- 7. chem-agilent.com [chem-agilent.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Cytochrome c Release Assay in Ganoderic Acid S Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic Acid S (GA-S), a triterpenoid isolated from Ganoderma lucidum, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A key event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death. This document provides detailed application notes and protocols for assessing cytochrome c release in cells treated with this compound, a critical step in elucidating its mechanism of action. The protocols described herein focus on two primary methods: Western Blotting following subcellular fractionation and Immunofluorescence Microscopy .
Introduction
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the permeabilization of the outer mitochondrial membrane. This leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[1] Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome and subsequent activation of caspase-9 and downstream executioner caspases like caspase-3.[1][2]
Ganoderic acids, including this compound, have been shown to induce apoptosis in cancer cells through this mitochondrial-mediated pathway.[3][4] Studies have demonstrated that treatment with GA-S leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol in various cancer cell lines, including HeLa cervical cancer cells.[3][5] Therefore, the detection of cytosolic cytochrome c is a reliable marker for apoptosis induced by this compound.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, culminating in the release of cytochrome c.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Two common and effective methods for detecting cytochrome c release are detailed below.
Protocol 1: Western Blotting of Subcellular Fractions
This method provides a quantitative assessment of cytochrome c levels in the mitochondrial and cytosolic fractions.
Experimental Workflow:
Caption: Workflow for Western Blot detection of cytochrome c release.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HeLa) to 70-80% confluency.
-
Treat cells with various concentrations of this compound for desired time points. Include a vehicle-treated control group.
-
-
Subcellular Fractionation: [6][7][8]
-
Harvest approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.[2][6]
-
Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.[2][6]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[6][9]
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[2][6][9]
-
The resulting supernatant is the cytosolic fraction .
-
Wash the mitochondrial pellet with Cytosol Extraction Buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in Mitochondrial Extraction Buffer. This is the mitochondrial fraction .
-
-
Protein Quantification:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel (e.g., 12-15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
To ensure the purity of the fractions, also probe for a mitochondrial marker (e.g., COX IV or VDAC) and a cytosolic marker (e.g., β-actin or GAPDH).[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
The results can be quantified by densitometry and presented in a table.
| Treatment Group | Cytosolic Cytochrome c (Arbitrary Units) | Mitochondrial Cytochrome c (Arbitrary Units) |
| Vehicle Control | 1.0 ± 0.1 | 10.5 ± 0.8 |
| This compound (X µM) | 5.2 ± 0.4 | 4.3 ± 0.5 |
| This compound (Y µM) | 8.9 ± 0.7 | 1.8 ± 0.2 |
Data are represented as mean ± SD from three independent experiments.
Protocol 2: Immunofluorescence Microscopy
This method provides a qualitative and visual confirmation of cytochrome c translocation from a punctate mitochondrial pattern to a diffuse cytosolic distribution.
Detailed Methodology: [11][12]
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound as described in Protocol 1.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against cytochrome c diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a mitochondrial marker like MitoTracker Red to visualize the mitochondria.
-
Counterstain the nuclei with DAPI or Hoechst stain.[13]
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
In healthy, untreated cells, cytochrome c staining will appear as a punctate pattern co-localizing with the mitochondria. In apoptotic cells treated with this compound, the cytochrome c staining will be diffuse throughout the cytoplasm.
-
Data Presentation:
The percentage of cells showing diffuse cytochrome c staining can be quantified and presented in a table.
| Treatment Group | Cells with Diffuse Cytochrome c (%) |
| Vehicle Control | 5 ± 2 |
| This compound (X µM) | 45 ± 5 |
| This compound (Y µM) | 78 ± 6 |
Data are represented as mean ± SD from counting at least 100 cells per group from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Western Blot: No or weak cytochrome c signal in the cytosol | Inefficient cell lysis/homogenization. | Optimize the number of passes with the Dounce homogenizer. |
| Cytochrome c degradation. | Ensure protease inhibitors are always included and samples are kept on ice. | |
| Western Blot: Cytochrome c detected in the cytosol of control cells | Contamination of the cytosolic fraction with mitochondria. | Optimize the centrifugation steps. Wash the mitochondrial pellet thoroughly. |
| Immunofluorescence: High background staining | Inadequate blocking or washing. | Increase blocking time and the number of washes. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. | |
| Immunofluorescence: Punctate staining in treated cells | Insufficient treatment time or concentration of this compound. | Perform a time-course and dose-response experiment. |
Conclusion
The protocols outlined in this document provide robust methods for the detection of cytochrome c release in this compound-treated cells. Both western blotting of subcellular fractions and immunofluorescence microscopy are powerful techniques to confirm the involvement of the mitochondrial apoptotic pathway in the anti-cancer effects of this compound. Careful execution of these protocols will yield reliable and reproducible data, contributing to a better understanding of the molecular mechanisms of this promising natural compound.
References
- 1. Cytochrome c and cancer cell metabolism: A new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 7. Subcellular Fractionation to Demonstrate Activation of Intrinsic Apoptotic Pathway | Springer Nature Experiments [experiments.springernature.com]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ganoderic Acid S: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid S (GA-S) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Emerging research has highlighted its potential as a chemotherapeutic agent, demonstrating cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for investigating the anticancer properties of this compound in a research setting. The primary focus is on its pro-apoptotic and cell cycle inhibitory effects on human cervical carcinoma (HeLa) cells, a well-documented model for its mechanism of action.[1][2]
Mechanism of Action
This compound primarily induces cancer cell death through the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[1][3] This process is initiated by intracellular stresses and culminates in the activation of a cascade of caspases, the executioners of apoptosis. Key events in the GA-S-induced apoptotic pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[1][3] Furthermore, GA-S has been shown to influence the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[1][3] In addition to inducing apoptosis, this compound can also arrest the cell cycle in the S phase, thereby inhibiting cancer cell proliferation.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the effects of this compound on cancer cells.
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | Cell Cycle Analysis | Cell Cycle Arrest | S Phase | [1][2] |
| HeLa | Apoptosis Induction | Pathway | Mitochondrial-mediated | [1][2] |
| Various Human Carcinoma Cell Lines | Cytotoxicity | Effect | Decreased cell population growth | [2] |
Note: Specific IC50 values for this compound are not widely reported in the currently available literature. Researchers are encouraged to perform dose-response studies to determine the IC50 for their specific cancer cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the anticancer effects of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., near the IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial integrity.
Materials:
-
Cancer cells treated with this compound
-
JC-1 or TMRM/TMRE fluorescent probes
-
Fluorescence microscope or flow cytometer
Procedure (using JC-1):
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
Protocol 5: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells-文献详情-维普官网 [cqvip.com]
- 3. researchgate.net [researchgate.net]
Developing Ganoderic Acid S as a Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid S is a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest within the scientific community for its potential as a therapeutic agent, particularly in oncology.[1][2][3] Like other ganoderic acids, it exhibits cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells.[4][5][6] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound as a therapeutic agent. The primary mechanism of action for this compound involves the induction of apoptosis through a mitochondria-mediated pathway and the induction of cell cycle arrest.[1][2][3]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HeLa | Cervical Cancer | MTT Assay | 39.1, 97.7 | Dose-dependent inhibition of cell growth | [2] |
| HeLa | Cervical Cancer | Flow Cytometry | 39.1, 97.7 | Cell cycle arrest in the S phase | [1][2] |
| Various Human Carcinoma Cell Lines | Multiple | Cytotoxicity Assays | Not specified | Inhibition of cellular growth | [1] |
Effects of Ganoderic Acids on Apoptosis Markers (Example Data)
This table provides example data on how ganoderic acids, including this compound, affect key apoptosis-related proteins.
| Protein | Change upon Treatment | Significance | Reference |
| Bcl-2/Bax Ratio | Sharp Decrease | Pro-apoptotic | [7] |
| Cytochrome c | Release from mitochondria into cytosol | Initiates caspase cascade | [1][3] |
| Caspase-3 | Activation | Executioner caspase in apoptosis | [1][8] |
| Caspase-9 | Activation | Initiator caspase in the intrinsic apoptotic pathway | [1][7] |
| Mitochondrial Membrane Potential | Decreased | Indicator of mitochondrial dysfunction and apoptosis initiation | [1][2] |
Signaling Pathway
This compound primarily induces apoptosis through the intrinsic, mitochondria-mediated pathway. Upon treatment, it causes a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and programmed cell death.[1][8] This process is also associated with a decrease in the Bcl-2/Bax ratio, further promoting apoptosis.[7]
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[10]
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[9][10]
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., Bcl-2, Bax, Caspase-3) following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer, incubate on ice for 30 minutes, and centrifuge to collect the supernatant containing the protein lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[11][12]
-
Gel Electrophoresis: Load equal amounts of protein (20-50 µg) onto a polyacrylamide gel and run the gel to separate proteins by size.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[11]
Caption: Workflow for Western Blot analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cells for implantation
-
This compound formulation for in vivo administration
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of serum-free medium or PBS into the flank of each mouse.[14] Mixing cells with Matrigel can improve tumor take rate.[14]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.[14]
-
Endpoint: Terminate the study when tumors in the control group reach the maximum allowed size or after a predetermined duration.[14] Tumors can be excised for further analysis (e.g., histology, Western blotting).
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. The protocols and data presented in these application notes provide a framework for researchers to further investigate its therapeutic efficacy and mechanism of action. Consistent and reproducible experimental design is crucial for advancing the development of this compound towards clinical applications.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Ganoderic Acid S for Inducing Apoptosis in Cervical Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid S, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated potential as an anticancer agent. This document provides a comprehensive overview of the application of this compound in inducing apoptosis in cervical cancer cells, with a specific focus on the HeLa cell line. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Mechanism of Action
This compound has been shown to induce apoptosis in human cervical carcinoma HeLa cells primarily through the mitochondria-mediated intrinsic pathway.[1][2] This pathway is initiated by intracellular signals that converge on the mitochondria, leading to a cascade of events culminating in programmed cell death. Key molecular events associated with this compound-induced apoptosis in HeLa cells include:
-
Cell Cycle Arrest: Treatment with this compound leads to an arrest of the cell cycle in the S phase.[1][2]
-
Mitochondrial Membrane Potential Collapse: A decrease in the mitochondrial membrane potential is an early event in the apoptotic process induced by this compound.
-
Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Alteration of Bcl-2 Family Proteins: this compound treatment increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][2]
-
Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[1][2]
Data Presentation
While the qualitative effects of this compound on HeLa cells are documented, specific quantitative data such as IC50 values, precise apoptosis rates at various concentrations, and fold changes in protein expression are not consistently available in the reviewed literature. The following table summarizes the reported effects and highlights the areas where further quantitative investigation is needed.
| Parameter | Effect of this compound on HeLa Cells | Quantitative Data (from available literature) |
| Cell Viability | Decreased cell population growth.[1] | IC50 value not explicitly stated in the reviewed literature. |
| Apoptosis | Induction of early and late apoptotic cells.[1] | Specific percentages of apoptotic cells at different concentrations are not detailed. |
| Cell Cycle | Arrest in the S phase.[1] | Quantitative analysis of cell cycle distribution at various concentrations is not specified. |
| Mitochondrial Membrane Potential | Decreased.[1] | Quantitative measurement of the potential change is not provided. |
| Cytochrome c Release | Increased release from mitochondria to cytosol.[1] | Quantification of cytosolic cytochrome c is not detailed. |
| Bax/Bcl-2 Ratio | Increased.[1] | Specific fold change in the Bax/Bcl-2 ratio is not consistently reported. |
| Caspase-3 Activation | Stimulated.[1] | The degree of caspase-3 activation (e.g., fold increase) is not quantified. |
| Caspase-9 Activation | Stimulated.[1] | The degree of caspase-9 activation is not quantified. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cervical cancer cells. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
HeLa cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound for the desired duration.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Materials:
-
6-well plates
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound as described above.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Recommended starting dilutions: anti-Bax 1:1000, anti-Bcl-2 1:1000, anti-β-actin 1:5000; optimization is required).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells
Caption: Signaling pathway of this compound-induced apoptosis in HeLa cells.
Experimental Workflow for Assessing Apoptosis
Caption: General experimental workflow for studying this compound-induced apoptosis.
Logical Relationship of Apoptotic Markers
Caption: Cascade of key molecular events in this compound-induced apoptosis.
References
In Vivo Studies of Ganoderic Acid S in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, Ganoderic Acid S (GA-S) has been identified as a potential therapeutic agent. In vitro studies have demonstrated that GA-S can induce apoptosis in human cervical cancer (HeLa) cells through a mitochondria-mediated pathway.[1] Treatment with GA-S has been shown to cause cell cycle arrest in the S phase, a decrease in mitochondrial membrane potential, and the release of cytochrome c into the cytosol, indicating its pro-apoptotic potential.[1][2]
While in vivo studies specifically investigating this compound in animal models are limited in the current scientific literature, the extensive research on other ganoderic acids, such as Ganoderic Acid A and T, provides a strong foundation for designing and conducting preclinical in vivo evaluations of GA-S. This document offers detailed application notes and protocols derived from established methodologies for related compounds, intended to guide researchers in the in vivo assessment of this compound's therapeutic efficacy and mechanism of action.
Application Notes
These notes provide an overview of the potential in vivo applications of this compound based on its known in vitro activities and the broader activities of the ganoderic acid family.
-
Oncology: Given its pro-apoptotic effects on cancer cells in vitro, a primary application for in vivo studies of GA-S is in oncology research.[1] Animal models of various cancers can be employed to evaluate its anti-tumor efficacy, potential to inhibit metastasis, and its effects on the tumor microenvironment. Studies on other ganoderic acids have shown inhibition of tumor growth and metastasis in rodent models.[1][3]
-
Inflammation and Immunology: Many ganoderic acids exhibit potent anti-inflammatory and immunomodulatory properties.[4][5] In vivo models of acute and chronic inflammation can be utilized to investigate the potential of GA-S to modulate inflammatory pathways, such as the NF-κB signaling cascade, and to assess its impact on cytokine production and immune cell function.[1]
-
Hepatoprotection: Several ganoderic acids have demonstrated protective effects against liver injury in animal models.[6][7] In vivo studies could explore the potential of GA-S to mitigate drug-induced liver injury, alcoholic liver disease, or non-alcoholic fatty liver disease.
-
Neuroprotection: Emerging research suggests that some ganoderic acids may have neuroprotective effects.[8][9][10] Animal models of neurodegenerative diseases or acute neuronal injury could be used to assess the potential of GA-S to protect against neuronal cell death and inflammation in the central nervous system.
Quantitative Data from In Vivo Studies of Related Ganoderic Acids
The following tables summarize quantitative data from in vivo studies on other ganoderic acids, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-Tumor Efficacy of Ganoderic Acids in Animal Models
| Ganoderic Acid | Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| Ganoderic Acid T | Athymic mice | Human Solid Tumor | Not specified | Suppressed tumor growth. | [11] |
| Ganoderic Acid T | C57BL/6 mice | Lewis Lung Carcinoma (LLC) | Not specified | Suppressed tumor growth and metastasis; down-regulated MMP-2 and MMP-9 mRNA expression. | [3] |
| Ganoderic Acid A | EL4 syngeneic mice | Lymphoma | Not specified | Prolonged survival and decreased tumor metastasis to the liver. | [12] |
| Ganoderic Acid A | α-Amatoxin-poisoned mice | Not applicable | 20 mg/kg (intraperitoneal) | Rescued 62.5% of mice and attenuated liver injury. | [13] |
Table 2: Hepatoprotective Effects of Ganoderic Acids in Animal Models
| Ganoderic Acid | Animal Model | Injury Model | Dosage and Administration | Key Findings | Reference |
| Ganoderic Acids (mixture) | Male KM mice | Carbon tetrachloride-induced liver injury | 10 and 30 mg/kg/day (intravenous) for 7 days | Significantly protected from liver injury. | [7] |
| Ganoderic Acids (mixture) | Male KM mice | M. bovis BCG + lipopolysaccharide-induced liver injury | 10 and 30 mg/kg/day (intravenous) for 7 days | Significantly protected from liver injury. | [7] |
| Ganoderic Acid A | Mice | Alcohol-induced liver injury | Not specified | Inhibited the elevation of serum TG, TC, LDL-C, AST, and ALT. Protected against excessive lipid accumulation. | [14] |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on various ganoderic acids, to guide the in vivo evaluation of this compound.
Protocol 1: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model
Objective: To assess the effect of this compound on the growth of human-derived tumors in immunodeficient mice.
Materials:
-
This compound (purity >98%)
-
Vehicle solution (e.g., saline with 5% Tween 80 or 0.5% carboxymethylcellulose)
-
Human cancer cell line (e.g., HeLa, for which in vitro data on GA-S exists)
-
6-8 week old female athymic nude mice (nu/nu)
-
Matrigel
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and preservation reagents (formalin, RNAlater, liquid nitrogen)
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 0.2 mL of the cell/Matrigel suspension into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups (n=8-10 per group).
-
Group 1 (Control): Administer the vehicle solution.
-
Group 2 (GA-S Low Dose): Administer a low dose of GA-S (e.g., 10 mg/kg).
-
Group 3 (GA-S High Dose): Administer a high dose of GA-S (e.g., 50 mg/kg).
-
Administration: Administer the treatment daily via intraperitoneal (i.p.) injection or oral gavage for a specified period (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Collect blood samples for biochemical analysis (e.g., liver and kidney function tests).
-
Harvest major organs (liver, lungs, spleen, kidneys) for histopathological examination to assess for toxicity and metastasis.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot or qPCR analysis, while another portion can be fixed in formalin for immunohistochemistry.
-
Protocol 2: Assessment of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.
Materials:
-
This compound (purity >98%)
-
Vehicle solution
-
Lipopolysaccharide (LPS) from E. coli
-
6-8 week old male C57BL/6 mice
-
Sterile PBS, syringes, and needles
-
Anesthesia
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Grouping and Pre-treatment:
-
Randomly divide mice into groups (n=8-10 per group).
-
Group 1 (Control): Administer vehicle.
-
Group 2 (LPS Only): Administer vehicle.
-
Group 3 (GA-S + LPS): Administer this compound (e.g., 25 mg/kg).
-
Administer GA-S or vehicle via intraperitoneal injection or oral gavage 1 hour before LPS challenge.
-
-
Induction of Inflammation:
-
Inject mice in Group 2 and Group 3 with LPS (e.g., 5 mg/kg, intraperitoneally).
-
Inject mice in Group 1 with sterile PBS.
-
-
Sample Collection:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and harvest tissues such as liver and lungs for further analysis.
-
-
Analysis:
-
Allow the blood to clot and centrifuge to obtain serum.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.
-
Homogenize tissue samples for Western blot or qPCR analysis to assess the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB).
-
Fix tissue samples in formalin for histopathological examination to assess inflammatory cell infiltration.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic acid A | Immunology & Inflammation related inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. e-century.us [e-century.us]
- 14. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ganoderic Acid S (GA-S) Yield in Ganoderma Fermentation
Welcome to the technical support center for optimizing Ganoderic Acid S (GA-S) production from Ganoderma fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Ganoderma culture is growing well (high biomass), but the GA-S yield is very low. What are the likely causes and solutions?
A1: High biomass with low secondary metabolite production is a common issue. It often indicates that the culture conditions are favoring primary metabolism (growth) over secondary metabolism (GA-S synthesis). Here are several factors to investigate:
-
Nutrient Levels: High nitrogen levels can promote rapid mycelial growth but suppress triterpenoid biosynthesis. Conversely, nitrogen-limiting conditions have been shown to improve the yield of ganoderic acids.[1][2] Consider reducing the nitrogen concentration in your medium.
-
Carbon Source Concentration: While glucose is a preferred carbon source, its optimal concentration is crucial. A study found that a glucose concentration of 40 g/L resulted in the maximal total yield of five GAs, including GA-S.[1] Concentrations that are too high or too low can negatively impact production.
-
Oxygen Availability: Ganoderic acid biosynthesis is sensitive to oxygen levels. Static culture, which creates a degree of oxygen limitation, is often more effective for GA production than shaking culture.[3] A two-stage fermentation process, starting with a shaking culture to build biomass followed by a static culture to induce GA production, is a widely adopted and effective strategy.[4][5][6] Furthermore, providing a controlled air supply during the static phase can further enhance GA accumulation.[1][4][5]
-
Culture Age: The timing of harvest is critical. GA production is a secondary metabolic process, which typically peaks after the rapid growth phase. You may need to extend your fermentation time to allow for GA accumulation.
Q2: I'm observing significant batch-to-batch variability in my GA-S yield. What factors should I focus on for better consistency?
A2: Batch-to-batch variability often stems from subtle inconsistencies in experimental setup and execution. To improve reproducibility, focus on stringent control over the following parameters:
-
Inoculum Preparation: Standardize the age, size, and physiological state of your inoculum. Inconsistent inoculum can lead to variations in growth kinetics and metabolite production.
-
Initial pH: The initial pH of the culture medium significantly affects both cell growth and product biosynthesis.[7] An initial pH of 6.5 has been reported to be optimal for ganoderic acid production, while lower pH values may favor polysaccharide production.[7] Ensure the pH is accurately measured and adjusted before inoculation.
-
Temperature Control: Maintain a constant and optimal temperature throughout the fermentation. Temperature shifts can be used as a strategy to enhance production but uncontrolled fluctuations will lead to inconsistency.[8]
-
Raw Material Quality: The quality and composition of media components, especially complex organic sources like yeast extract and peptone, can vary between suppliers and even batches. Using high-quality, consistent raw materials is essential.
Q3: Can I use elicitors to boost GA-S production? If so, which ones are effective and how should I use them?
A3: Yes, the use of elicitors is a well-established strategy to enhance secondary metabolite production. Several compounds have been shown to induce ganoderic acid biosynthesis:
-
Wood-Derived Components: Since Ganoderma naturally grows on wood, components from wood degradation can act as potent inducers. The addition of 1.5% microcrystalline cellulose (MCC) or 0.5% D-galactose to the culture medium has been shown to significantly increase total GA production by up to 86% and 64% respectively.[8][9]
-
Plant Signal Molecules: Methyl jasmonate and salicylic acid are known to trigger defense responses in plants and can have a similar effect in fungi. Salicylic acid, in particular, has been shown to induce GA biosynthesis by increasing the production of reactive oxygen species (ROS).[10]
-
Apoptosis Inducers: Interestingly, inducing apoptosis (programmed cell death) with compounds like aspirin has been reported as a novel approach to enhance GA production.[11][12][13] Aspirin treatment can lead to a significant increase in total GAs.[12][13]
When using elicitors, it is crucial to optimize their concentration and the timing of their addition to the culture. This should be determined empirically for your specific strain and fermentation conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No GA-S Production | - Suboptimal media composition (e.g., high nitrogen, incorrect carbon source concentration).[1][2] - Inadequate oxygen stress (e.g., continuous shaking culture).[3] - Incorrect pH of the medium.[7] - Fermentation terminated too early. | - Media Optimization: Test different carbon-to-nitrogen ratios. A low-level nitrogen source with a higher proportion of peptone has been shown to be effective.[1][2] Optimize the glucose concentration, with 40 g/L being a good starting point.[1] - Implement Two-Stage Culture: Start with a shaking culture for biomass accumulation and then switch to a static culture to induce GA-S production.[4][5][6] - pH Adjustment: Set the initial pH of the medium to 6.5.[7] - Time Course Study: Run a time-course experiment to determine the optimal harvest time for maximal GA-S yield. |
| Poor Mycelial Growth | - Inappropriate carbon or nitrogen source. - Suboptimal pH or temperature. - Low-quality inoculum. | - Source Screening: Test different carbon sources (e.g., glucose, fructose, wort) and nitrogen sources (e.g., yeast extract, peptone, soybean meal).[1][14] - Parameter Optimization: Optimize the initial pH (around 5.5 can be favorable for biomass) and temperature (typically around 28-30°C).[14] - Inoculum Standardization: Ensure your inoculum is viable and at an appropriate growth stage. |
| GA-S Yield Decreases Upon Scale-Up | - Poor oxygen transfer in the larger bioreactor. - Shear stress from agitation. - Inhomogeneous mixing of nutrients. | - Oxygen Supply: Ensure adequate, yet not excessive, aeration in the bioreactor. Oxygen limitation is key, so direct sparging might need to be carefully controlled.[3] A bioreactor designed for static culture with controlled air supply can be beneficial.[4][5] - Agitation Control: If using an agitated tank, optimize the agitation speed to minimize shear stress on the mycelia. - Process Monitoring: Closely monitor dissolved oxygen, pH, and nutrient levels throughout the scaled-up fermentation and adjust as needed. |
| Difficulty in Extracting and Quantifying GA-S | - Inefficient extraction method. - Co-elution with other compounds during HPLC analysis. | - Extraction Protocol: Use an efficient solvent like 95% ethanol and employ methods like ultrasonication to enhance extraction from the mycelia.[14] - HPLC Method Optimization: Optimize the mobile phase, column, and gradient of your HPLC method to achieve good separation of GA-S from other ganoderic acids and interfering compounds. |
Data on Factors Influencing Ganoderic Acid Yield
Table 1: Effect of Culture Conditions on Ganoderic Acid Yield
| Parameter | Condition | GA-S Yield (mg/L) | Total GAs Yield (mg/L) | Reference |
| Nitrogen Source | Low Nitrogen (L1 Group) | 88.55 | 489.62 | [1][2] |
| Glucose Conc. | 40 g/L | Not specified | 568.58 | [1] |
| Culture Volume | 25 mL in bottle (static) | Not specified | 496.25 | [1] |
| Aeration | Static culture + Air supply | Not specified | 986.53 | [1] |
| Light Condition | Blue Light Induction | Not specified | 1.3-2.2 times higher than in darkness | [15] |
Table 2: Effect of Elicitors on Ganoderic Acid Production
| Elicitor | Concentration | Fold Increase in Total GAs | Reference |
| Microcrystalline Cellulose | 1.5% | 1.86 (85.96% increase) | [8][9] |
| D-galactose | 0.5% | 1.64 (63.90% increase) | [8][9] |
| Aspirin | 1-8 mM | up to 2.8 | [11][12][13] |
| Methyl Jasmonate | Not specified | 1.45 (45% increase) | [8] |
| Acetic Acid | Not specified | 2.05 (105% increase) | [8] |
Experimental Protocols
Protocol 1: Two-Stage Liquid Fermentation for GA-S Production
-
Seed Culture Preparation:
-
Inoculate Ganoderma mycelia into a seed culture medium (e.g., potato dextrose broth).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 7-8 days.
-
-
Stage 1: Shaking Fermentation (Biomass Accumulation):
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
The production medium can be optimized, but a starting point is glucose (40-55 g/L), yeast extract or peptone (5-14 g/L), KH2PO4 (3 g/L), and MgSO4 (1.5 g/L).[14][16][17] Adjust initial pH to 6.5.
-
Incubate at 28°C with shaking at 180 rpm for 4 days to allow for sufficient mycelial growth.
-
-
Stage 2: Static Culture (GA-S Induction):
-
Cease shaking and transfer the culture flasks to a static incubator at 28°C.
-
If possible, provide a gentle, sterile air supply into the headspace of the culture vessel.
-
Continue incubation for an additional 12-20 days. The optimal duration should be determined by a time-course experiment.
-
-
Harvesting and Extraction:
-
Separate the mycelia from the broth by centrifugation or filtration.
-
Dry the mycelia at 60°C to a constant weight.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with 95% ethanol overnight, followed by ultrasonication.[14]
-
Centrifuge the extract and collect the supernatant for HPLC analysis.
-
Protocol 2: Quantification of GA-S by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Filter the ethanolic extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for ganoderic acids (e.g., 252 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Identify the GA-S peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of GA-S in the sample based on the peak area and the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of Ganoderic Acids from Acetyl-CoA.
Caption: Two-stage fermentation workflow for enhancing GA-S production.
Caption: Key signaling pathways influencing Ganoderic Acid biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SA inhibits complex III activity to generate reactive oxygen species and thereby induces GA overproduction in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel approach to enhancing ganoderic acid production by Ganoderma lucidum using apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 13. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Screening of Ganoderma strains with high polysaccharides and ganoderic acid contents and optimization of the fermentation medium by statistical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid S Purification
Welcome to the technical support center for Ganoderic Acid S purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the isolation and purification of this bioactive triterpenoid from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A: The main challenges stem from its structural similarity to other ganoderic acids and triterpenoids found in Ganoderma extracts, leading to difficulties in separation and often resulting in co-elution during chromatography.[1][2] Other significant issues include low extraction yields, degradation of the target molecule during processing, and removal of persistent impurities like polysaccharides and pigments.[1][3]
Q2: Which extraction method is most effective for maximizing the yield of this compound?
A: Triterpenoids like this compound are lipophilic, making ethanol a highly effective and commonly used extraction solvent.[1] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) have demonstrated higher efficiency and yield in shorter times compared to conventional methods like hot water extraction or standard Soxhlet procedures.[4] Supercritical CO2 (SC-CO2) extraction is another powerful technique that avoids volatile organic compounds and can lead to high yields of triterpenoid content.[1]
Q3: My purified this compound sample appears to be unstable. What can I do?
A: Some ganoderic acids can be unstable, particularly in certain solvents or pH conditions.[3] It is crucial to handle extracts and purified fractions with care. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions. One study noted optimal stability for a newly isolated ganoderic acid in an aprotic environment.[3] For storage, keeping the purified compound as a dry solid at low temperatures (e.g., -20°C) is recommended.
Q4: What purity level can I realistically expect for this compound after preparative chromatography?
A: Purity levels depend heavily on the chosen purification strategy. Using multi-step chromatographic techniques, it is possible to achieve high purity. For instance, a study using recycling high-speed counter-current chromatography (HSCCC) reported obtaining this compound with a purity of 83.0%.[5] Further purification via methods like preparative HPLC or crystallization can potentially increase this to >95%.[6]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification workflow in a question-and-answer format.
Problem 1: Low Yield of Crude Triterpenoid Extract
-
Question: I've performed an ethanol extraction, but my final yield of the crude triterpenoid fraction is much lower than expected. What went wrong?
-
Possible Causes & Solutions:
-
Inefficient Extraction: The extraction may have been incomplete. Ensure the Ganoderma raw material is ground to a fine powder to maximize surface area. Consider extending the extraction time or performing multiple extraction cycles on the residue.[4]
-
Suboptimal Solvent Choice: While ethanol is effective, its concentration can be optimized. Studies have shown that specific concentrations, such as 89.5% ethanol, can be optimal for UAE.[1]
-
Degradation: High temperatures during extraction or solvent evaporation can degrade target compounds. Use reduced pressure (e.g., a rotary evaporator) to concentrate the extract at a lower temperature.
-
Losses During Partitioning: If performing a liquid-liquid partitioning step (e.g., with ethyl acetate), ensure proper phase separation and repeat the extraction of the aqueous layer to maximize recovery of acidic triterpenoids.[4]
-
Problem 2: Poor Resolution of Ganoderic Acids in HPLC
-
Question: I am using a C18 reverse-phase column, but this compound is co-eluting with other similar compounds. How can I improve the separation?
-
Possible Causes & Solutions:
-
Mobile Phase Not Optimized: The resolution of acidic compounds like ganoderic acids on a C18 column is highly sensitive to the pH of the mobile phase. Adding a small amount of acid can suppress the ionization of the carboxylic acid groups and improve peak shape and resolution.[1][7]
-
Incorrect Gradient: A shallow or poorly optimized elution gradient may not be sufficient to separate structurally similar isomers.
-
Action: Experiment with the gradient slope. A slower, more gradual increase in the organic solvent (acetonitrile or methanol) percentage can often improve the separation of closely eluting peaks.[10]
-
-
Column Choice: While C18 is standard, other stationary phases may offer different selectivity.
-
Action: If optimization of the mobile phase is insufficient, consider trying a different column chemistry, such as a Phenyl-Hexyl or a C30 column, which can provide alternative selectivities for lipophilic compounds.
-
-
Problem 3: Final Product is Contaminated with a Yellow/Brown Pigment
-
Question: After preparative HPLC, my dried this compound fraction is not white and has a distinct color. How can I remove these pigments?
-
Possible Causes & Solutions:
-
Insufficient Initial Cleanup: Pigments and other highly nonpolar compounds should be removed early.
-
Action: Before column chromatography, perform a liquid-liquid partitioning step. A hexane wash of the crude extract can effectively remove many fats and nonpolar pigments.[1]
-
-
Co-elution on Chromatography Media: Some pigments may have similar polarity to ganoderic acids and co-elute.
-
Action 1: Use an initial cleanup step with a different type of resin. Macroporous adsorbent resins or silica gel can be used to trap pigments before loading the sample onto the more expensive preparative HPLC column.[6][10]
-
Action 2: Attempt a final purification step via recrystallization. Dissolving the semi-purified product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly can yield pure crystals, leaving impurities behind in the solvent.[6]
-
-
Data Presentation: Purification Performance
The following table summarizes reported performance metrics for different techniques used in the purification of ganoderic acids.
| Purification Technique | Target Compound(s) | Sample Load | Yield | Purity Achieved | Source(s) |
| High-Speed Counter-Current Chromatography (HSCCC) | This compound & T | 300 mg crude extract | 3.7 mg (GAS), 25.7 mg (GAT) | 83.0% (GAS), 97.8% (GAT) | [5] |
| Semi-Preparative HPLC | Ganoderic Acid A | 5 g AESM* | 110 mg | >98% (crystal) | [9] |
| Silica Gel & C18 Chromatography | Multiple Ganoderic Acids | 10 kg raw material | Not specified | >97.5% (crystal) | [4][6][10] |
| UPLC-MS/MS (Analytical) | Eleven Ganoderic Acids | N/A | Recovery: 89.1–114.0% | N/A | [11] |
| HPLC (Analytical) | Nine Ganoderic Acids | N/A | Recovery: 96.85–105.09% | N/A | [9] |
*AESM: Acidic Ethyl Acetate Soluble Material
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup of Ganoderic Acids
This protocol outlines the initial steps to obtain a crude triterpenoid-rich extract.
-
Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (approx. 40-60 mesh).
-
Ethanol Extraction:
-
Suspend the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]
-
Heat the mixture to 60-80°C and stir continuously for 4-6 hours.[4][10]
-
Filter the mixture through gauze or filter paper to collect the supernatant. Centrifuge the supernatant (e.g., 5000 x g for 20 minutes) to remove fine particles.[4]
-
Repeat the extraction process on the solid residue two more times to maximize yield.[4]
-
-
Concentration: Combine all supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Liquid-Liquid Partitioning (Cleanup):
-
Dissolve the concentrated crude extract in water and place it in a separatory funnel.
-
Perform a wash with n-hexane to remove highly nonpolar lipids and pigments. Discard the hexane layer.
-
Extract the remaining aqueous layer three times with an equal volume of ethyl acetate. The acidic ganoderic acids will partition into the ethyl acetate layer.[4]
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the acidic ethyl acetate soluble material (AESM), which is the crude triterpenoid fraction.[4][9]
-
Protocol 2: Purification by Column Chromatography
This protocol describes a general approach for the preparative separation of this compound.
-
Silica Gel Chromatography (Optional Initial Step):
-
Dissolve the AESM from Protocol 1 in a minimal amount of chloroform or acetone.
-
Apply the sample to a silica gel column pre-equilibrated with a nonpolar solvent (e.g., chloroform).
-
Elute the column with a gradient of increasing polarity, such as a chloroform/acetone gradient system.[6][10]
-
Collect fractions and monitor them using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative Reverse-Phase HPLC:
-
Pool and dry the fractions rich in this compound.
-
Dissolve the material in the initial mobile phase (e.g., 50% methanol or acetonitrile). Filter through a 0.45 µm filter.
-
Inject the sample onto a semi-preparative C18 column.
-
Mobile Phase: A common mobile phase consists of Solvent A (water with 0.05-0.1% acid like TFA or acetic acid) and Solvent B (methanol or acetonitrile).[8]
-
Elution: Use a shallow gradient optimized for the separation of this compound from its closest impurities. An example could be increasing methanol from 80% to 90% over 60 minutes.[8]
-
Detection: Monitor the elution at a wavelength of ~252 nm.[9][10]
-
Collect the peak corresponding to this compound.
-
-
Final Purification (Optional):
-
Concentrate the collected fraction.
-
If necessary, perform recrystallization from methanol to achieve the highest purity.[6]
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the multi-step process for purifying this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low purity in the final this compound product.
Signaling Pathway Diagram
Caption: A simplified diagram of the intrinsic apoptosis pathway activated by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparative isolation of this compound, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 11. benthamdirect.com [benthamdirect.com]
stability of ganoderic acid S under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ganoderic Acid S under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the stability of this compound?
A1: Specific quantitative stability data for this compound is limited in publicly available literature. However, studies on similar ganoderic acids and other triterpenoids provide valuable insights. For instance, a triterpenoid-enriched fraction containing Ganoderic Acid H was found to be stable for up to one year at room temperature.[1][2] Another study on a new ganoderic acid isolated alongside this compound indicated that it was most stable in an aprotic (free of protons) environment and was susceptible to degradation in protic solvents like methanol, especially under acidic conditions.[3][4]
Q2: What are the primary factors that can affect the stability of this compound?
A2: Based on the chemical structure of lanostane-type triterpenoids and general principles of drug stability, the following factors are likely to affect the stability of this compound:
-
pH: Acidic conditions may catalyze degradation, particularly the removal of hydroxyl groups.[3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can potentially lead to photolytic degradation.
-
Oxygen: The presence of oxygen may lead to oxidative degradation of the molecule.
-
Solvent: Protic solvents, especially in the presence of acid, may not be ideal for long-term storage.[3][4]
Q3: What are the recommended general storage conditions for this compound?
A3: While specific data for this compound is unavailable, general recommendations for similar compounds, such as Ganoderic Acid D, suggest storing it as a crystalline solid at -20°C.[1] For solutions, it is advisable to use aprotic solvents and store them at low temperatures, protected from light. Aqueous solutions are generally not recommended for storage for more than one day.
Q4: How can I monitor the stability of my this compound samples?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the stability of ganoderic acids.[1][5][6] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. The peak area of this compound can be monitored over time under different storage conditions to determine the rate of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound in your stock solution or experimental medium. | - Prepare fresh stock solutions for each experiment. - If using aqueous buffers, prepare the final dilution immediately before use. - Evaluate the stability of this compound in your specific experimental medium by incubating it for the duration of your experiment and analyzing for degradation via HPLC. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Chemical degradation of this compound. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Adjust storage conditions (e.g., lower temperature, protect from light, use a different solvent) to minimize degradation. |
| Precipitation of this compound from solution upon storage. | Poor solubility or solvent evaporation. | - Ensure the storage container is tightly sealed. - Consider using a co-solvent system to improve solubility, but first verify the stability of this compound in the new solvent system. |
| Discoloration of the this compound solution. | Oxidation or other degradation pathways. | - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to the formulation if compatible with your experimental design, after verifying their lack of interference. |
Quantitative Data on Stability
Table 1: Stability of this compound in Solution at Different Temperatures
| Storage Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time 1 (µg/mL) | % Remaining at Time 1 | Concentration at Time 2 (µg/mL) | % Remaining at Time 2 |
| -20 | |||||
| 4 | |||||
| 25 (Room Temp) | |||||
| 40 |
Table 2: Stability of this compound in Solutions of Different pH
| pH of Solution | Initial Concentration (µg/mL) | Concentration at Time 1 (µg/mL) | % Remaining at Time 1 | Concentration at Time 2 (µg/mL) | % Remaining at Time 2 |
| 3 | |||||
| 5 | |||||
| 7 | |||||
| 9 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, monitoring for degradation.
-
Thermal Degradation: Expose the solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
If significant degradation is observed, attempt to identify the major degradation products using LC-MS.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Proposed Acid-Catalyzed Degradation Pathway.
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability [agris.fao.org]
- 5. jfda-online.com [jfda-online.com]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
preventing degradation of ganoderic acid S during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ganoderic Acid S during extraction from Ganoderma species.
Troubleshooting Guide & FAQs
Q1: My this compound yield is consistently low. What are the most likely causes related to degradation?
Low yields of this compound can be attributed to several factors that may cause its degradation during the extraction process. The primary culprits are often suboptimal extraction parameters. High temperatures, prolonged extraction times, and the use of inappropriate solvents can all contribute to the breakdown of this valuable compound. For instance, while higher temperatures can increase extraction efficiency for some triterpenoids, they can also lead to the degradation of heat-sensitive compounds[1][2]. Additionally, the presence of acids or bases can catalyze degradation reactions. One study on a new ganoderic acid demonstrated that it was most stable in an aprotic environment and that acid-catalyzed degradation could occur[3]. It is also crucial to ensure the raw material is of high quality and properly prepared, as the initial concentration of this compound will naturally impact the final yield.
Q2: What is the optimal temperature and duration for extracting this compound to minimize degradation?
The optimal temperature and duration for extraction involve a trade-off between extraction efficiency and the stability of this compound. For triterpenoids from Ganoderma lucidum, extraction temperatures between 60°C and 80°C are common[1][4]. One optimization study found that for Ganoderic Acid H, a temperature of 60.22°C for 6 hours using 100% ethanol provided the best yield[2][5]. Given the structural similarities among ganoderic acids, these conditions are a good starting point. It is advisable to conduct a small-scale time-course and temperature-course experiment to determine the optimal conditions for your specific biomass and equipment, while monitoring for any signs of degradation via HPLC analysis.
Q3: Which solvent system is recommended for extracting this compound while ensuring its stability?
Ethanol is a widely used and effective solvent for extracting ganoderic acids due to its polarity and relatively low toxicity[1][6]. Concentrations of 80-95% ethanol are frequently reported for effective extraction[1][4][6]. Methanol is also used and can be effective[1]. The choice of solvent can impact the stability of the extracted compounds. For instance, a study on a new ganoderic acid highlighted its optimal stability in an aprotic environment, suggesting that protic solvents like methanol could potentially contribute to degradation under certain conditions[3]. Therefore, ethanol is generally a safer and more environmentally friendly choice. For purification, ethyl acetate is often used for liquid-liquid extraction to separate acidic triterpenoids[1][7].
Q4: I am observing unexpected peaks in my HPLC chromatogram. Could this be due to the degradation of this compound?
The appearance of unexpected peaks in an HPLC chromatogram can indeed be an indication of compound degradation. Ganoderic acids can undergo isomerization or degradation under harsh conditions such as high heat or extreme pH[3]. To confirm if the new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing a purified sample of this compound to stress conditions (e.g., high temperature, acidic/basic pH) and monitoring the changes in the HPLC profile over time. If the new peaks increase in intensity as the this compound peak decreases, it is likely they are degradation products.
Q5: How does pH influence the stability of this compound during extraction and purification?
The pH of the extraction and purification solutions can significantly impact the stability of this compound. Acidic conditions, in particular, have been shown to catalyze the degradation of some ganoderic acids[3]. During purification, pH adjustments are often necessary. For example, a common step involves acidifying the solution to a pH of 2-3 before extraction with an organic solvent like ethyl acetate to ensure the carboxylic acid groups are protonated, making the compounds more soluble in the organic phase[7]. However, prolonged exposure to strong acids should be avoided. It is recommended to work quickly and at low temperatures during these steps to minimize the risk of degradation. The stability of particles in a solution can also be affected by pH, which alters the effective surface charge[8].
Quantitative Data on Ganoderic Acid Extraction
The following tables summarize quantitative data from various studies on the extraction of ganoderic acids.
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Conventional Solvent Extraction | 80-100% Ethanol, Methanol | 60-80 | 2-6 hours | Ganoderic Acid H: ~2.09 mg/g | [1] |
| Ultrasound-Assisted Extraction (UAE) | 50-95% Aqueous Ethanol | 30-80 | 5-100 min | Total Triterpenoids: 0.38% - 0.97% | [1] |
| Optimized Solvent Extraction | 100% Ethanol | 60.22 | 6 hours | Ganoderic Acid H: increased from 0.88 to 2.09 mg/g | [2][5] |
Table 2: Purity and Yield from a Specific Purification Protocol for Ganoderic Acid A
| Purification Step | Details | Purity | Total Yield | Reference |
| Initial Extraction | 80 wt% ethanol water solution | - | - | [6] |
| Column Chromatography | Silica gel column | >85% | - | [6] |
| Gel Column Chromatography | LH-20 normal pressure gel column | - | - | [6] |
| Recrystallization | Methanol | >97.5% | 35% | [6] |
Experimental Protocols
Protocol 1: Optimized Ethanol-Based Extraction for Ganoderic Acids
This protocol is adapted from methodologies that prioritize yield and stability[1][2][5].
-
Preparation of Material: Grind dried Ganoderma fruiting bodies into a fine powder.
-
Solvent Extraction:
-
Filtration:
-
Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the residue two more times to maximize the yield[1].
-
Concentration: Combine all the filtrates and concentrate under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Drying: Freeze-dry the concentrated extract to obtain a crude powder of ganoderic acids[1].
Protocol 2: Purification of this compound from Crude Extract
This protocol provides a general procedure for purifying ganoderic acids from a crude extract[1][7].
-
Acid-Base Partitioning:
-
Dissolve the crude extract in distilled water.
-
Extract the aqueous solution with an equal volume of ethyl acetate. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer[1][7].
-
Separate the ethyl acetate layer and extract the remaining aqueous layer two more times with ethyl acetate.
-
Combine the ethyl acetate fractions.
-
-
Bicarbonate Extraction:
-
Extract the combined ethyl acetate solution with a saturated sodium bicarbonate solution three times[7]. The ganoderic acids will move into the aqueous bicarbonate layer.
-
-
Acidification and Re-extraction:
-
Washing and Drying:
-
Wash the combined ethyl acetate layers with distilled water until the pH is neutral.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the solution under reduced pressure at a temperature below 40°C to obtain the purified ganoderic acid fraction[9].
-
Chromatographic Purification: For higher purity, the fraction can be further purified using column chromatography with silica gel or Sephadex LH-20[1][10].
Visualizations
Caption: Workflow for the stable extraction and purification of this compound.
Caption: Key factors contributing to the degradation of this compound.
Caption: A hypothesized acid-catalyzed degradation pathway for ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 7. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ganoderic Acid S HPLC Analysis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of ganoderic acid S.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good peak resolution for this compound and other related triterpenoids?
A1: The main challenge stems from the structural similarity of numerous ganoderic acids and their isomers, which often leads to co-elution and poor baseline separation.[1] Additionally, issues such as peak tailing can arise from secondary interactions between the analytes and the stationary phase.[1]
Q2: What is the most common stationary phase used for this compound analysis?
A2: Reversed-phase C18 columns are the most widely used and effective stationary phase for the separation of ganoderic acids, including this compound.[1]
Q3: My peaks for this compound are broad and not well-resolved. What are the likely causes and how can I fix this?
A3: Broad and poorly resolved peaks can be due to several factors. Common causes include an inappropriate mobile phase composition, a degraded or contaminated column, or a sample solvent that is too strong.[1] To address this, you can try optimizing the mobile phase gradient, flushing the column with a strong solvent, or ensuring your sample is dissolved in a solvent similar in composition to the initial mobile phase.[1]
Q4: I am observing peak tailing for this compound. What could be the reason?
A4: Peak tailing for ganoderic acids is often caused by interactions with residual silanol groups on the silica-based C18 column.[1] Using a modern, end-capped C18 column can minimize these interactions. Ensuring the mobile phase is sufficiently acidic (e.g., using 0.1% acetic acid or phosphoric acid) can also help to suppress silanol activity and reduce tailing.[2]
Q5: Can I use an isocratic elution for this compound analysis?
A5: While isocratic elution can be used, gradient elution is generally recommended for complex samples containing multiple ganoderic acids.[3] A gradient allows for better separation of a wider range of compounds with varying polarities, which can be difficult to achieve with a single isocratic mobile phase.[3]
Troubleshooting Guide: Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Poor baseline separation between this compound and adjacent peaks. | Inappropriate mobile phase composition or gradient profile. | Modify the gradient to be shallower, which can improve the separation of closely eluting peaks. Consider switching the organic modifier (e.g., from methanol to acetonitrile) to alter selectivity.[1] |
| Column degradation or contamination. | Flush the column with a strong solvent. If resolution does not improve, the column may need to be replaced.[1] | |
| Broad peaks for this compound. | Sample solvent is much stronger than the initial mobile phase. | Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[1] |
| Column temperature is too low. | Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but be cautious of analyte degradation at excessively high temperatures.[4] | |
| Peak tailing. | Secondary interactions with the column packing material. | Use a modern, end-capped C18 column to minimize interactions with residual silanol groups. Ensure the mobile phase is sufficiently acidic to suppress silanol activity.[1] |
| Inconsistent retention times. | Poor column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase before each injection.[5] |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using an online mixer.[5] |
Experimental Protocols
Protocol: Reversed-Phase HPLC for this compound Analysis
This protocol is a general guideline based on commonly used methods for the analysis of ganoderic acids.[3][6]
1. Sample Preparation:
-
Weigh 0.5 g of dried and powdered Ganoderma sample into a centrifuge tube.
-
Add 10 mL of 80% ethanol.
-
Sonicate for 1 hour at 60°C.
-
Centrifuge the mixture for 10 minutes at 4000 rpm.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[3]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% acetic acid[6]
-
-
Gradient Program:
| Time (min) | % Solvent A (Acetonitrile) | % Solvent B (0.1% Acetic Acid in Water) |
| 0 | 25 | 75 |
| 35 | 35 | 65 |
| 45 | 45 | 55 |
| 90 | 100 | 0 |
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection: UV at 252 nm[7]
-
Injection Volume: 10-20 µL
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ganoderic acids suppress growth and invasive behavior of breast c...: Ingenta Connect [ingentaconnect.com]
- 7. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ganoderic Acid S Dosage for Cell Culture Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ganoderic Acid S in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is cell-line dependent. Based on available research, a starting range of 10 µM to 100 µM is recommended for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: What is the primary mechanism of action of this compound?
A2: this compound primarily induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (like caspase-3 and -9), ultimately resulting in programmed cell death.[2] Additionally, this compound can cause cell cycle arrest, typically at the S phase.[1][2]
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity. Ethanol can also be used, though solubility may be lower.
Q4: How should I prepare and store this compound stock solutions?
A4: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Q5: What is the stability of this compound in solution?
A5: When stored properly in DMSO at -20°C or -80°C, this compound stock solutions are stable for several months. However, aqueous solutions of this compound are not recommended for storage for more than a day. It is best to prepare fresh dilutions in culture media for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Decrease the final concentration of this compound.- Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains below the toxicity threshold for your cell line (typically <0.5% v/v).- Add the this compound stock solution to pre-warmed (37°C) culture medium and mix gently.- Perform serial dilutions of the stock solution in the culture medium rather than adding it directly. |
| Inconsistent or non-reproducible experimental results. | - Incomplete dissolution of the this compound stock solution.- Degradation of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.- Precipitation of the compound in the assay plate. | - Ensure the stock solution is fully dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.- Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles.- Visually inspect the wells of your culture plates under a microscope for any signs of precipitation after adding the compound. |
| Unexpected cytotoxicity in vehicle control cells. | - The concentration of the vehicle (e.g., DMSO) is too high and is toxic to the cells. | - Determine the maximum tolerated DMSO concentration for your specific cell line by performing a vehicle-only dose-response experiment. Typically, the final DMSO concentration should be kept at or below 0.5%.[3] |
| No observable effect of this compound at expected concentrations. | - The specific cell line is resistant to this compound.- The compound has degraded.- Insufficient incubation time. | - Test a wider range of concentrations and longer incubation times.- Confirm the activity of your this compound stock on a sensitive, previously tested cell line.- Prepare a fresh stock solution from a new batch of the compound. |
| Issues with downstream assays (e.g., Western blot, qPCR, Flow Cytometry). | - While not commonly reported, high concentrations of the compound or its metabolites could potentially interfere with antibody binding, enzyme activity, or fluorescent signals. | - Include appropriate controls, such as untreated and vehicle-treated cells, to identify any assay-specific artifacts.- For flow cytometry, if autofluorescence is suspected, include an unstained, treated sample to assess background fluorescence.- Ensure thorough washing of cells after treatment to remove any residual compound before proceeding with downstream applications. |
Data Presentation: Efficacy of Ganoderic Acids in Cancer Cell Lines
The following table summarizes the cytotoxic effects of various ganoderic acids on different cancer cell lines.
| Ganoderic Acid | Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
| This compound | HeLa | Cervical Cancer | 39.1 µM, 97.7 µM (caused S phase arrest) | 12 hours | [1] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | IC50: 187.6 µM | 24 hours | [4] |
| IC50: 203.5 µmol/l | 48 hours | [4] | |||
| SMMC7721 | Hepatocellular Carcinoma | IC50: 158.9 µmol/l | 24 hours | [4] | |
| IC50: 139.4 µmol/l | 48 hours | [4] | |||
| Ganoderic Acid T | HeLa | Cervical Cancer | IC50: 13 ± 1.4 µM | 24 hours | [5] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all treated wells and the vehicle control, and should not exceed 0.5%.
-
Incubation: Remove the old medium and add the this compound dilutions to the respective wells. Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Signaling Pathways
Mitochondrial Apoptosis Pathway Induced by this compound
This compound triggers the intrinsic apoptosis pathway.
Caption: Mitochondrial-mediated apoptosis pathway activated by this compound.
General Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Overview of signaling pathways modulated by Ganoderic Acids.
References
- 1. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ganoderic Acid S Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing Ganoderic Acid S (GA-S) in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Resistance to this compound, a bioactive triterpenoid from Ganoderma lucidum, can arise from various molecular alterations within the cancer cells. Based on studies of ganoderic acids and general mechanisms of anticancer drug resistance, the primary suspected mechanisms include:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can inhibit the mitochondrial-mediated apoptosis typically induced by GA-S.[1][2][3]
-
Modulation of Autophagy: While autophagy can promote cell death, in some contexts, it can also act as a survival mechanism.[1][4][5] Cancer cells may hijack the autophagic process to clear damaged components and survive the stress induced by GA-S.
-
Aberrant Signaling Pathways: Constitutive activation of pro-survival signaling pathways can counteract the inhibitory effects of GA-S. Common culprits include the PI3K/Akt/mTOR and JAK/STAT pathways.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump GA-S out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Alterations in Cell Cycle Regulation: Mutations or altered expression of cell cycle checkpoint proteins may allow cells to bypass the G1 or S phase arrest induced by ganoderic acids.[1][8][9]
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A systematic approach is recommended to pinpoint the resistance mechanism. The following experimental workflow can guide your investigation:
Caption: Workflow for diagnosing this compound resistance.
Q3: Are there any known combination therapies that can overcome this compound resistance?
A3: Yes, combination therapy is a promising strategy. Based on the known mechanisms of ganoderic acids, consider the following combinations:
-
With Conventional Chemotherapeutics: Ganoderic acids have been shown to sensitize cancer cells to drugs like cisplatin and doxorubicin.[10][11][12] This is often achieved by inhibiting pathways that contribute to chemoresistance.
-
With Signaling Pathway Inhibitors: If you identify an upregulated survival pathway, combining GA-S with a specific inhibitor (e.g., a PI3K inhibitor like wortmannin or a JAK/STAT inhibitor like AG490) can restore sensitivity.[6]
-
With Autophagy Modulators: Depending on the role of autophagy in your resistant cells (pro-survival or pro-death), you can use autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) or inducers to modulate the response to GA-S.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
| Potential Cause | Troubleshooting Step |
| GA-S Degradation | Prepare fresh stock solutions of GA-S in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and growth media composition for all experiments. |
| Assay Conditions | Standardize cell seeding density and incubation times for viability assays (e.g., MTT, XTT). |
Issue 2: No induction of apoptosis at previously effective concentrations
| Potential Cause | Troubleshooting Step |
| Upregulation of Anti-Apoptotic Proteins | Perform Western blot analysis to compare the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in sensitive versus resistant cells.[1] |
| Defects in Caspase Activation | Measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric assays. Check for cleavage of PARP by Western blot.[5][8] |
| Shift to a Different Cell Death Mechanism | Investigate markers of other cell death pathways, such as necroptosis (e.g., RIPK1, MLKL phosphorylation).[13] |
Key Signaling Pathways Targeted by Ganoderic Acids
Understanding the signaling pathways modulated by ganoderic acids is crucial for diagnosing and overcoming resistance.
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ganoderic acid A suppresses autophagy by regulating the circFLNA/miR-486-3p/CYP1A1/XRCC1 axis to strengthen the sensitivity of lung cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid Restores the Sensitivity of Multidrug Resistance Cancer Cells to Doxorubicin | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid S: Technical Support Center for Experimental Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Ganoderic Acid S.
I. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the extraction, purification, quantification, and in-vitro testing of this compound.
| Issue/Question | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Yield of this compound during Extraction | Inefficient extraction method.Inappropriate solvent selection.Degradation of this compound during extraction. | - Consider using Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) for potentially higher yields compared to traditional methods like hot water extraction.- Ethanol (80-95%) is a commonly used and effective solvent for extracting ganoderic acids.- Avoid prolonged exposure to high temperatures and acidic conditions to minimize degradation. |
| Poor Solubility of this compound for In-Vitro Assays | This compound has poor aqueous solubility. | - Prepare stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.- For cell-based assays, ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).- If precipitation occurs upon dilution in aqueous media, try serial dilutions or adding the stock solution to pre-warmed media. |
| Inconsistent or Non-Reproducible Bioactivity Results | Variability in the purity of this compound.Degradation of the compound in stock solutions.Inconsistent cell culture conditions. | - Ensure the purity of this compound is verified by HPLC.- Prepare fresh stock solutions or aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.- Maintain consistent cell passage numbers, seeding densities, and treatment durations in all experiments. |
| Difficulty in Separating this compound from Other Ganoderic Acids by HPLC | Co-elution with structurally similar ganoderic acids. | - Optimize the mobile phase composition. A gradient elution with acetonitrile and a weak acid (e.g., 0.1% acetic acid) is often effective.- Adjust the flow rate and column temperature to improve resolution.- Consider using a different stationary phase or a longer HPLC column. |
| Contamination in Ganoderma lucidum Mycelial Cultures | Bacterial, fungal, or yeast contamination. | - Practice strict aseptic techniques during all culture manipulations.- Regularly sterilize all equipment, media, and workspaces.- If contamination occurs, discard the culture to prevent it from spreading. Invaluable cultures may be salvaged by washing with sterile PBS and transferring to a fresh medium containing appropriate antibiotics/antifungals. |
II. Quantitative Data
Table 1: Purity of this compound After Purification
| Purification Method | Starting Material | Purity of this compound (%) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude triterpene extract from Ganoderma lucidum mycelia | 83.0% | |
| Preparative HPLC | Crude extract | >97.5% (recrystallized) |
Table 2: In-Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 97.7 | |
| 95-D | Lung Cancer | 38.5 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
III. Detailed Experimental Protocols
Extraction and Purification of this compound from Ganoderma lucidum Mycelia
This protocol describes a general procedure for the extraction and subsequent purification of this compound.
Workflow for Extraction and Purification of this compound
Caption: General workflow for the extraction and purification of this compound.
Methodology:
-
Preparation of Mycelia:
-
Harvest Ganoderma lucidum mycelia from liquid or solid culture.
-
Dry the mycelia (e.g., freeze-drying or oven-drying at 60°C).
-
Grind the dried mycelia into a fine powder.
-
-
Ethanol Extraction:
-
Suspend the mycelial powder in 95% ethanol (e.g., a 1:20 solid-to-liquid ratio, w/v).
-
Extract the mixture by refluxing for 2 hours. Repeat the extraction twice to maximize the yield.
-
Alternatively, use ultrasound-assisted extraction for a potentially more efficient process.
-
-
Concentration:
-
Filter the ethanol extract through gauze and then centrifuge to remove any remaining solids.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude triterpene extract.
-
-
Purification by Preparative HPLC:
-
Dissolve the crude extract in a suitable solvent (e.g., 50% ethanol).
-
Develop an analytical HPLC method first to optimize the separation of this compound.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% acetic acid.
-
Detection: UV detector at 252 nm.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Scale up the optimized method to a semi-preparative or preparative HPLC system to isolate this compound.
-
Collect the fraction corresponding to the this compound peak.
-
Concentrate the collected fraction to obtain purified this compound. Purity can be assessed by analytical HPLC. For higher purity, recrystallization from a solvent like methanol can be performed.
-
Quantification of this compound by HPLC-UV
This protocol outlines the quantification of this compound in an extract.
Workflow for HPLC Quantification of this compound
Caption: Workflow for quantifying this compound using HPLC.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh the crude extract and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Use the optimized analytical HPLC conditions as described in the purification protocol.
-
Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original extract (e.g., in mg/g of extract).
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the procedure for detecting apoptosis in cells treated with this compound using flow cytometry.
Methodology:
-
Cell Seeding and Treatment:
-
Seed the target cancer cells (e.g., HeLa) in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
IV. Signaling Pathways
Mitochondria-Mediated Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Mitochondria-Mediated Apoptosis Induced by this compound
Caption: this compound induces apoptosis via the mitochondrial pathway.
NF-κB Signaling Pathway
Ganoderic acids have been demonstrated to exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of this pathway by this compound can lead to decreased production of inflammatory cytokines and reduced cancer cell survival.
Inhibition of NF-κB Pathway by this compound
Technical Support Center: Minimizing Batch-to-Batch Variation of Ganoderic Acid S Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent yields and purity of Ganoderic Acid S extracts.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments, leading to improved reproducibility.
Question 1: The yield of my this compound extract is significantly lower than expected or varies greatly between batches. What are the potential causes and solutions?
Answer:
Low and inconsistent yields are common challenges that can often be traced back to several key factors throughout the experimental workflow. Here’s a breakdown of potential causes and actionable solutions:
-
Raw Material Inconsistency: The source and quality of your Ganoderma raw material are critical.
-
Genetic Strain: Different strains of Ganoderma produce varying profiles and quantities of secondary metabolites.[1]
-
Cultivation Conditions: The growth substrate (e.g., wood logs vs. sawdust bags), temperature, humidity, and CO2 levels during cultivation significantly impact the biosynthesis of ganoderic acids.[1] For instance, wood-cultured Ganoderma lucidum has been shown to have a higher total triterpenoid content.[1]
-
Harvesting Time: The concentration of bioactive compounds like triterpenoids changes as the mushroom matures.[1]
-
Solution: Whenever possible, source your Ganoderma from a single, reputable supplier who can provide detailed information on the strain, cultivation substrate, and harvest time. Implementing a Standard Operating Procedure (SOP) for raw material qualification is highly recommended.[1]
-
-
Suboptimal Extraction Parameters: The efficiency of your extraction method directly influences the yield.
-
Solvent Choice and Concentration: The polarity of the solvent is crucial. Ethanol (typically 70-95%) is effective for extracting triterpenoids.[2]
-
Temperature and Duration: Higher temperatures (>70°C) can improve extraction efficiency for triterpenoids. However, prolonged exposure to high temperatures can risk degrading heat-sensitive compounds.[3]
-
Solid-to-Liquid Ratio: An improper ratio can lead to incomplete extraction. A common ratio for ethanol extraction is 1:20 (w/v).[3]
-
Solution: Optimize your extraction parameters systematically. Response surface methodology (RSM) can be a powerful tool for this.[4] Ensure your SOP clearly defines solvent type and concentration, extraction temperature and duration, and the solid-to-liquid ratio.[1]
-
-
Inefficient Sample Preparation: The physical state of the raw material affects solvent penetration.
-
Particle Size: Inconsistent or large particle sizes will result in a non-uniform and inefficient extraction.
-
Solution: Dry the Ganoderma fruiting bodies until a constant weight is achieved (e.g., 60-70°C for 24 hours) and then pulverize them into a fine powder of uniform particle size (e.g., by passing through a 60-mesh sieve).[3]
-
Question 2: I am observing significant differences in the bioactivity of my this compound extracts between batches, even when the total yield is similar. What could be the problem?
Answer:
Variations in bioactivity with similar yields often point to differences in the chemical profile of the extract, specifically the relative abundance of different ganoderic acids and the presence of interfering compounds.
-
Inconsistent Extraction of Specific Ganoderic Acids: Different extraction methods and parameters have varying selectivities for specific triterpenoids.
-
Method-Dependent Selectivity: Supercritical Fluid Extraction (SFE) with CO₂ is known for its high selectivity compared to conventional solvent extraction.[3] By fine-tuning pressure and temperature, you can selectively extract certain compounds.[3]
-
Solvent Polarity: The choice of solvent and its concentration will influence which compounds are preferentially extracted.
-
Solution: Develop a robust analytical method, such as UPLC-MS/MS, to quantify not just the total triterpenoid content but also the levels of specific ganoderic acids like this compound.[5][6] This will allow you to correlate the chemical profile with the observed bioactivity. Consider using a more selective extraction method like SFE if consistency in the profile is critical.
-
-
Degradation of Bioactive Compounds: Ganoderic acids can be sensitive to certain conditions.
-
pH and Temperature Stability: Some ganoderic acids may degrade in acidic or high-temperature conditions.[7] For example, some compounds show optimal stability in an aprotic environment.[7]
-
Solution: Evaluate the stability of your extract under your processing and storage conditions.[7][8] Ensure that solvent evaporation is conducted at a controlled temperature (e.g., under reduced pressure at 40-50°C).[8]
-
-
Presence of Contaminants or Interfering Compounds:
Question 3: My purified this compound extract has poor solubility in my desired solvent for bioassays. How can I address this?
Answer:
Poor solubility is a known issue for ganoderic acids, which are generally hydrophobic.[10]
-
Incorrect Solvent or pH:
-
Residual Impurities:
-
Solution: Further purify your extract to remove any insoluble contaminants.
-
-
Formulation Strategy:
-
Solution: For in-vivo or cell-based assays, consider formulating the extract into nanodispersions or nano-emulsions to improve bioavailability and solubility in aqueous media.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for obtaining consistent this compound extracts?
There is no single "best" method, as the optimal choice depends on your specific research goals, available equipment, and desired scale.
-
Conventional Solvent Extraction (CSE): Simple and low-cost, but can be time-consuming and less efficient.[3]
-
Ultrasound-Assisted Extraction (UAE): Faster and more efficient than CSE, with reduced solvent consumption.[3][4] However, it can potentially degrade heat-sensitive compounds.[3]
-
Supercritical Fluid Extraction (SFE): Offers high selectivity and produces a solvent-free product but requires expensive, specialized equipment.[2][3]
For consistency, the key is to choose a method and rigorously standardize all its parameters.
Q2: How can I standardize my raw Ganoderma material?
Standardizing your starting material is a critical step in minimizing batch-to-batch variation.[1]
-
Sourcing: Source from a single, reputable supplier.
-
Documentation: Obtain a certificate of analysis that specifies the Ganoderma strain, cultivation substrate, and harvest time.
-
Internal QC: Perform your own quality control checks, such as macroscopic and microscopic identification, and consider DNA testing to confirm the strain.[1]
Q3: Which analytical method is best for quantifying this compound and ensuring batch consistency?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the preferred methods.
-
HPLC: A robust and widely used method for quantifying specific ganoderic acids.[11][12]
-
UPLC-MS/MS: Offers higher sensitivity and specificity, allowing for the simultaneous quantification of multiple ganoderic acids, which is ideal for detailed chemical profiling and ensuring consistency.[5][6]
Q4: How important is the particle size of the ground Ganoderma powder?
Particle size is very important. A smaller, uniform particle size increases the surface area available for solvent interaction, leading to a more efficient and reproducible extraction.[3] It is recommended to pass the powder through a 60-mesh sieve.[3]
Data Presentation
Table 1: Comparison of Common Ganoderic Acid Extraction Methods
| Extraction Method | Typical Solvents | Key Parameters | Typical Yield/Purity | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | 80-100% Ethanol, Methanol[3] | Temperature: 60-80°C; Time: 2-6 hours[3] | Ganoderic Acid H: ~2.09 mg/g[3] | Simple, low initial cost[3] | Time-consuming, high solvent consumption, lower efficiency[3] |
| Ultrasound-Assisted Extraction (UAE) | 50-95% Aqueous Ethanol[3] | Power: 210-565 W; Time: 5-100 min; Temp: 30-80°C[3] | Total Triterpenoids: 0.38% - 0.97%[3] | Fast, efficient, reduced solvent use[3] | Potential for degradation of heat-sensitive compounds[3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol co-solvent[3] | Pressure: 18-30 MPa; Temperature: 40°C[3] | Crude Extract: 1.13% - 1.29%[3] | High selectivity, solvent-free product, environmentally friendly[3] | High equipment cost, complex operation[3] |
Experimental Protocols
Protocol 1: Standardized Ethanol-Based Solvent Extraction
This protocol is adapted from methodologies that utilize ethanol to extract triterpenoids.[3]
-
Sample Preparation:
-
Extraction:
-
Filtration and Concentration:
-
Collect the supernatant by filtering through an 8-layer gauze.
-
Centrifuge the filtrate at 5000 x g for 20 minutes at 4°C to remove fine particles.[3][13]
-
Repeat the extraction process on the residue two more times to maximize the yield.[3]
-
Combine all supernatants and concentrate the extract under reduced pressure at a temperature below 50°C.[13]
-
-
Drying:
Protocol 2: Purification of Crude Extract
This protocol provides a general procedure for purifying ganoderic acids from the crude extract.[3]
-
Liquid-Liquid Extraction:
-
Dissolve the crude extract in an appropriate solvent system (e.g., water-ethyl acetate).
-
Perform liquid-liquid extraction with ethyl acetate. The acidic triterpenoids will partition into the ethyl acetate layer.[3]
-
Collect the ethyl acetate layer and evaporate the solvent under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).[3]
-
-
Column Chromatography:
-
Crystallization:
-
For obtaining high-purity this compound, recrystallization from a suitable solvent like methanol can be employed, which can yield purity greater than 97.5%.[3]
-
Mandatory Visualization
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting workflow for identifying sources of variation.
References
- 1. benchchem.com [benchchem.com]
- 2. Production methods of Ganoderma lucidum extract. [plantextractwholesale.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization [mdpi.com]
- 11. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid S Quality Control and Standardization
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Ganoderic Acid S quality control and standardization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the analysis and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of this compound Peak in HPLC Analysis | Inappropriate mobile phase composition. A gradient that is too steep may not effectively separate structurally similar triterpenoids.[1][2] | Modify the gradient profile to create a shallower gradient. This can improve the separation of closely eluting peaks. Experiment with different ratios of organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with formic acid or phosphoric acid).[1][2] |
| Column degradation or contamination. Over time, the stationary phase of the HPLC column can degrade or become contaminated with sample matrix components.[1] | Flush the column with a strong solvent to remove contaminants. If resolution does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[1] | |
| Peak Tailing or Fronting of this compound | Secondary interactions between the acidic ganoderic acid and active sites on the silica-based column packing.[1] | Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% phosphoric acid) to suppress the ionization of this compound and minimize interactions with free silanol groups. Using an end-capped C18 column can also reduce these interactions.[1][2] |
| Sample solvent mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] | Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[1] | |
| Inconsistent or Non-Reproducible Quantification Results | Incomplete dissolution of this compound in the stock solution. Due to its poor aqueous solubility, this compound may not fully dissolve, leading to inaccurate concentrations.[3][4][5] | Use an ultrasonic bath to aid in the dissolution of the compound in an appropriate organic solvent like DMSO or methanol.[3] Visually inspect the solution to ensure no visible particles remain. Filtering the stock solution through a 0.22 µm syringe filter is also recommended.[3] |
| Degradation of this compound in the sample or stock solution. Some ganoderic acids can be unstable in certain solvents or under specific pH and temperature conditions.[3] | Prepare fresh stock solutions and store them properly, aliquoted at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.[3] | |
| Precipitation of this compound Upon Dilution in Aqueous Media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (like DMSO) may be too low to maintain solubility.[3] | Decrease the final concentration of this compound. Alternatively, you can slightly increase the final DMSO concentration, ensuring it remains below the toxicity threshold for your cells (typically <0.5% v/v). Using a pre-warmed aqueous medium for dilution can also help.[3] |
| Low Bioactivity Observed in In Vitro Assays | Poor solubility in the assay medium leads to a lower effective concentration of the compound.[3] | Consider using solubility-enhancing formulations such as cyclodextrin complexes or nanoparticle suspensions.[3] |
| Degradation of the compound under experimental conditions. | Verify the stability of this compound under your specific assay conditions (e.g., pH, temperature).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quality control of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation and quantification of this compound and other ganoderic acids.[2][6][7] C18 columns are most commonly employed for this purpose.[1][6][8]
Q2: How can I ensure the accurate identification of the this compound peak in a complex chromatogram from a Ganoderma extract?
A2: The most reliable method for peak identification is to compare the retention time and UV spectrum of your peak of interest with a certified reference standard of this compound. Additionally, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the identity by comparing the mass spectrum of the peak with the known mass of this compound.[8]
Q3: What are the typical extraction methods for this compound from Ganoderma species?
A3: this compound is typically extracted from the fruiting bodies or mycelia of Ganoderma lucidum.[8] Common extraction techniques involve using organic solvents such as ethanol, followed by further purification steps like liquid-liquid partitioning and column chromatography.[8][9]
Q4: What are the key validation parameters to consider when developing a quantitative HPLC method for this compound?
A4: A robust quantitative method should be validated for linearity, precision (intraday and interday), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[2][6] The correlation coefficient (R²) for the calibration curve should ideally be greater than 0.99.[2]
Q5: Are there any known stability issues with this compound that I should be aware of during sample preparation and storage?
A5: Yes, ganoderic acids can be susceptible to degradation. It is crucial to protect stock solutions from light and to minimize freeze-thaw cycles by storing them in single-use aliquots at low temperatures (-20°C or -80°C).[3] Some ganoderic acids may also be unstable in protic solvents or under acidic conditions.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of ganoderic acids, providing a reference for method development and validation.
Table 1: HPLC Method Parameters for Ganoderic Acid Analysis
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | [2][6] |
| Mobile Phase A | Acetonitrile or Methanol | [2][6] |
| Mobile Phase B | Water with 0.1% Phosphoric Acid or 2% Acetic Acid | [2][6] |
| Elution Mode | Gradient | [2][6] |
| Flow Rate | 0.6 - 1.0 mL/min | [6][7] |
| Detection Wavelength | 252 nm or 254 nm | [2][6][7] |
| Column Temperature | 35 °C | [2] |
Table 2: Method Validation Data for Ganoderic Acid Analysis
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.999 | [6] |
| Recovery (%) | 96.85 - 105.09 | [6] |
| Intraday Precision (RSD %) | 0.8 - 4.8 | [6] |
| Interday Precision (RSD %) | 0.7 - 5.1 | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Ganoderma Extract by RP-HPLC
This protocol provides a general methodology for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Dissolve in methanol or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the powdered Ganoderma extract.
-
Extract the sample with a suitable solvent (e.g., ethanol) using ultrasonication or another appropriate method.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final content of this compound in the original extract, taking into account the initial weight and dilution factors.
-
Visualizations
Caption: Experimental workflow for the quality control of this compound.
Caption: Apoptotic signaling pathway induced by this compound in HeLa cells.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Navigating Research on Ganoderic Acid S and Related Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ganoderic Acid S (GA-S) and other ganoderic acids (GAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating after I dilute my DMSO stock with aqueous media. What can I do?
A1: Precipitation upon dilution is a very common issue due to the poor aqueous solubility of most ganoderic acids, including GA-S.[1][2][3] Here are several strategies to mitigate this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of GA-S in your aqueous solution to stay within its solubility limit.[1]
-
Optimize DMSO Concentration: You can try slightly increasing the final DMSO concentration in your assay medium. However, it is crucial to ensure the final concentration remains non-toxic to your cells, typically below 0.5% v/v.[1]
-
Use Pre-warmed Media: Adding your DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can help improve solubility and prevent immediate precipitation.[1]
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous medium.[1]
Q2: I'm observing inconsistent or non-reproducible results in my cell-based assays. What are the likely causes?
A2: Inconsistent results with ganoderic acids often trace back to issues with solution preparation and stability.[1] Key factors to investigate include:
-
Incomplete Dissolution: Ensure the GA-S powder is fully dissolved in your stock solvent (e.g., DMSO). Gentle warming (37°C) or ultrasonication can aid dissolution.[1] Visually inspect the stock solution for any particulate matter.
-
Compound Precipitation in Assay Plates: The compound may be precipitating out of solution over the course of your experiment. This can be influenced by the final concentration and the composition of the cell culture medium.
-
Stock Solution Degradation: Ganoderic acid stock solutions can degrade over time, especially with repeated freeze-thaw cycles. It is recommended to aliquot stock solutions and store them at -20°C or -80°C, protected from light.[1]
Q3: What are the main challenges in translating in vitro findings for this compound to in vivo models?
A3: The primary obstacles are poor water solubility and low oral bioavailability.[2][4] These properties mean that even if GA-S shows high potency in vitro, achieving therapeutic concentrations in vivo can be difficult when administered orally.[4] Researchers are exploring various formulation strategies, such as nanodispersions and semi-synthetic derivatives, to improve these pharmacokinetic properties.[2][4]
Q4: How can I confirm that this compound is directly binding to my protein of interest?
A4: Confirming direct target engagement is a critical step. While various techniques exist, Surface Plasmon Resonance (SPR) is a powerful label-free method that provides real-time quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd).[5] This allows for a detailed characterization of the interaction between GA-S and its putative target protein.[5]
Q5: Are there known drug-drug interaction risks associated with ganoderic acids?
A5: Yes, there is a potential for drug-drug interactions. For instance, Ganoderic Acid A has been shown to inhibit the activity of key human liver cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP2E1.[6][7] This inhibition can affect the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to altered efficacy or toxicity.[7] Further clinical studies are needed to fully understand these interactions.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Cell-Based Assays
If you are experiencing variability in your experimental outcomes, follow this logical troubleshooting workflow to identify and resolve the root cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol provides a general guideline for preparing GA-S solutions to minimize solubility issues.
-
Stock Solution Preparation:
-
Weigh the desired amount of GA-S powder in a sterile microcentrifuge tube.
-
Add high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
To ensure complete dissolution, vortex the solution extensively. If needed, use an ultrasonic bath for 5-10 minutes or gently warm the solution in a 37°C water bath.[1]
-
Visually confirm that no solid particles remain. The solution should be completely clear.
-
(Optional but recommended) Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[1]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C and protect them from light.
-
-
Preparation of Working Solutions:
-
Pre-warm the cell culture medium or aqueous buffer to 37°C.[1]
-
Thaw an aliquot of the GA-S stock solution at room temperature.
-
Perform serial dilutions in the pre-warmed medium to reach the final desired concentration. Add the stock solution to the medium while gently vortexing to ensure rapid mixing.
-
Ensure the final concentration of DMSO is below the toxicity threshold for your specific cell line (generally <0.5%).
-
Use the final working solution immediately after preparation.
-
Protocol 2: General Workflow for Target Validation using Surface Plasmon Resonance (SPR)
This protocol outlines the key steps for assessing the binding of GA-S to a target protein.
-
Immobilization of the Target Protein:
-
The purified target protein is covalently immobilized onto the surface of an SPR sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.[5]
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor chip surface to establish a stable baseline.
-
GA-S, prepared in a series of concentrations in the running buffer, is injected over the surface. The association of GA-S to the immobilized protein is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[5]
-
Following the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the GA-S from the protein, observed as a decrease in the SPR signal.[5]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected data is then fitted to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ganoderic Acid S and Other Ganoderic Acids in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. A primary mechanism underlying their antitumor activity is the induction of apoptosis, or programmed cell death, in malignant cells. This guide provides a detailed comparison of the apoptotic effects of Ganoderic acid S (GA-S) against other prominent ganoderic acids, such as GA-A, GA-T, and GA-Mf, supported by experimental data and methodologies.
Comparative Analysis of Cytotoxicity and Apoptotic Activity
The cytotoxic effects of various ganoderic acids have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific acid and the cell line being tested.
| Ganoderic Acid | Cell Line | IC50 (µM) | Duration (h) | Assay |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | CCK-8[1] |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | CCK-8[1] | |
| Ganoderic Acid T | HeLa (Cervical Cancer) | 13 ± 1.4 | 24 | CCK-8[2] |
Note: Specific IC50 values for this compound were not detailed in the provided search results, but its pro-apoptotic activity has been qualitatively established.
Beyond general cytotoxicity, specific ganoderic acids exhibit distinct effects on the cell cycle and activate unique apoptotic pathways. GA-S and GA-Mf, for instance, both induce apoptosis in human cervical carcinoma HeLa cells through a mitochondria-mediated pathway, yet they affect the cell cycle differently.[3][4] GA-S causes cell cycle arrest in the S phase, while GA-Mf leads to arrest in the G1 phase.[3]
| Ganoderic Acid | Cell Line | Key Apoptotic Events & Mechanisms |
| This compound | HeLa (Cervical Cancer) | Induces mitochondria-mediated apoptosis; causes S-phase cell cycle arrest.[3][4] |
| Ganoderic Acid A | HepG2, SMMC7721 (Hepatocellular Carcinoma) | Induces apoptosis via activation of the caspase cascade, including increased cleaved caspase-3.[1] |
| NALM-6 (Acute Lymphoblastic Leukemia) | Induces apoptosis and upregulates autophagy-related genes; may inactivate the PI3K/AKT/mTOR pathway.[5] | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Induces mitochondria-mediated apoptosis involving p53 and Bax upregulation and caspase-3 activation.[6][7] |
| HeLa (Cervical Cancer) | Induces both apoptosis and, at higher concentrations, necroptosis.[2] | |
| Ganoderic Acid Mf | HeLa (Cervical Cancer) | Induces mitochondria-mediated apoptosis; causes G1-phase cell cycle arrest.[3][4] |
| Ganoderic Acid X | Hepatoma Cells | Reported to induce apoptosis.[1][7] |
Signaling Pathways in Ganoderic Acid-Induced Apoptosis
Several ganoderic acids, including GA-S, GA-T, and GA-Mf, converge on the intrinsic or mitochondria-mediated pathway of apoptosis.[3][6] This pathway is critical for cellular homeostasis and is a common target for chemotherapeutic agents. The process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, the executioners of apoptosis.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Comparative Efficacy Analysis of Ganoderic Acid S and Cisplatin in Oncology Research
For Immediate Release
This guide provides a detailed comparison of the anti-cancer efficacy of Ganoderic Acid S, a bioactive triterpenoid derived from Ganoderma lucidum, and Cisplatin, a cornerstone chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.
Executive Summary
Cisplatin, a platinum-based compound, has been a standard-of-care in cancer therapy for decades, primarily exerting its cytotoxic effects through DNA damage. This compound, a natural product, is emerging as a potential anti-cancer agent, inducing apoptosis through mitochondria-mediated pathways. This guide presents a side-by-side comparison of their efficacy, drawing from in vitro studies to highlight their distinct and overlapping mechanisms. While direct head-to-head in vivo comparisons are limited in the available literature, this guide provides insights into their individual anti-tumor activities and the experimental approaches used to evaluate them. A significant finding from recent research indicates that Ganoderic Acid A (a closely related analogue of this compound) can potentiate the cytotoxic effects of cisplatin, suggesting potential for combination therapies.[1][2][3]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound (and its analogue Ganoderic Acid A) and Cisplatin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and A
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | HeLa | Cervical Cancer | 39.1 - 97.7 | 12 |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 |
| Ganoderic Acid A | GBC-SD | Gallbladder Cancer | ~60 (used in combination study) | 24 |
Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Cisplatin | GBC-SD | Gallbladder Cancer | 8.98 | 24 |
| Cisplatin (in combination with 60 µM GAA) | GBC-SD | Gallbladder Cancer | 4.07 | 24 |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Cisplatin.
Cell Viability Assay (MTT/CCK-8 Assay)
Objective: To determine the cytotoxic effects of this compound and Cisplatin on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Cisplatin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and Cisplatin.
Protocol:
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the desired concentrations of this compound or Cisplatin for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound or Cisplatin.
Protocol:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: The mice are randomly assigned to treatment and control groups. This compound (e.g., 50 mg/kg/day, intraperitoneally) or Cisplatin (e.g., 5 mg/kg, intraperitoneally, once a week) is administered. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
Signaling Pathways and Mechanisms of Action
This compound
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[4][5] It has also been shown to interact with other key signaling pathways implicated in cancer cell survival and proliferation.
Caption: this compound signaling pathway leading to apoptosis.
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7][8][9][10] Furthermore, it can inhibit MDM2, a negative regulator of the tumor suppressor p53.[11][12][13][14][15] This leads to the accumulation and activation of p53, which in turn upregulates the pro-apoptotic protein Bax.[4][16] The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[4][5] Cytosolic cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptotic cell death.[4][5][16][17]
Cisplatin
Cisplatin's primary mechanism of action involves the formation of DNA adducts, leading to DNA damage and the activation of cellular stress responses that culminate in apoptosis.
Caption: Cisplatin's mechanism of action via DNA damage.
Upon entering the cell, cisplatin forms covalent adducts with DNA, primarily with purine bases. This distorts the DNA structure, leading to DNA damage. The cell's DNA damage response is then activated, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can trigger cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can initiate apoptosis. Cisplatin-induced DNA damage also activates various stress-related signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which can further contribute to the apoptotic signal.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro comparison of the anti-cancer efficacy of two compounds.
Caption: General workflow for in vitro comparative efficacy studies.
Conclusion
Cisplatin remains a potent and widely used chemotherapeutic agent, directly targeting DNA to induce cancer cell death. This compound, a natural compound, demonstrates significant anti-cancer properties by activating the intrinsic apoptotic pathway and modulating key survival signaling pathways. The available data, particularly the synergistic effect observed when Ganoderic Acid A is combined with cisplatin, suggests that this compound could be a valuable candidate for further investigation, both as a standalone therapy and in combination with conventional chemotherapeutics to enhance efficacy and potentially mitigate resistance. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. excli.de [excli.de]
- 15. researchgate.net [researchgate.net]
- 16. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Ganoderic Acid S Quantification Methods
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma species and their bioactive compounds, the accurate and precise quantification of ganoderic acids, such as Ganoderic Acid S, is of paramount importance. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency and efficacy of therapeutic products. This guide provides an objective comparison of two widely employed analytical techniques for the quantification of ganoderic acids: High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The complex matrix of natural product extracts and the structural similarity among different ganoderic acids present significant analytical challenges.[1] This necessitates robust, validated methods to ensure reliable quantification. This guide outlines the experimental protocols and presents a comparative summary of validation parameters for these two techniques, based on published experimental data, to assist researchers in selecting the method best suited to their specific needs.
Comparison of Quantitative Validation Data
The performance of HPLC-UV/DAD and LC-MS/MS methods for the quantification of ganoderic acids can be evaluated through several key validation parameters. The following table summarizes these parameters, compiled from various studies, to provide a clear comparison of the capabilities of each method.
| Validation Parameter | HPLC-UV/DAD | LC-MS/MS & UPLC-MS/MS |
| Linearity (r²) | > 0.999[2] | > 0.998[3] |
| Accuracy (Recovery) | 96.85 - 105.09%[2] | 89.1 - 114.0%[3], 90.0 - 105.7%[4][5] |
| Precision (Intra-day RSD) | 0.8 - 4.8%[2] | < 6.8%[3], < 6.2%[4][5] |
| Precision (Inter-day RSD) | 0.7 - 5.1%[2] | < 8.1%[3], < 6.2%[4][5] |
| Limit of Detection (LOD) | - | 3.0 - 25.0 ng/mL[4][5], 0.66 - 6.55 µg/kg[3] |
| Limit of Quantification (LOQ) | - | 20.0 - 40.0 ng/mL[4][5], 2.20 - 21.84 µg/kg[3] |
Note: The presented data is a synthesis from multiple sources and may vary based on the specific ganoderic acid, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for both HPLC-UV/DAD and LC-MS/MS techniques for the analysis of ganoderic acids.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is a robust and cost-effective technique widely used for the quantitative analysis of ganoderic acids in various samples.[1]
a. Sample Preparation:
-
Dried and powdered Ganoderma fruiting bodies or spores are extracted using ultrasonication with a solvent such as methanol or ethanol.[1]
-
For crude triterpenoid fractions, the initial extract is further purified, for example, by partitioning into an acidic ethyl acetate soluble material.
-
The resulting extract is filtered through a 0.2 or 0.45 µm syringe filter prior to injection into the HPLC system.[4]
b. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.[6][7]
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1][2][8]
-
Mobile Phase: A gradient elution is typically used, consisting of acetonitrile and an acidified aqueous phase (e.g., 0.1% acetic acid, 2% acetic acid, or 0.03% phosphoric acid).[2][6][7]
-
Flow Rate: Approximately 0.8 - 1.0 mL/min.[2]
-
Detection: UV detection is commonly performed at 252 nm or 254 nm.[2][6][7][8]
-
Column Temperature: Maintained at around 30°C.[8]
c. Quantification: Quantification is achieved by creating a calibration curve from the peak areas of this compound reference standards at various concentrations. The concentration in the samples is then determined by interpolating their peak areas on this curve.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of low-abundance ganoderic acids or for analysis in complex biological matrices.[4][5]
a. Sample Preparation:
-
A powdered sample (e.g., 1 g) is extracted with a solvent like chloroform in an ultrasonic water bath for 30 minutes, with the extraction repeated twice.[4]
-
The extracts are combined, filtered, and evaporated to dryness under reduced pressure.
-
The residue is redissolved in methanol, and an aliquot is filtered through a 0.2 µm syringe filter.[4]
-
An internal standard may be added prior to analysis to improve quantitative accuracy.[4]
b. Instrumentation and Conditions:
-
LC System: An Agilent Zorbax XDB C18 column (250 mm × 4.6 mm, 5 µm) or a UPLC BEH C18 column for faster analysis.[3][4][5]
-
Mobile Phase: An isocratic or gradient mobile phase is used, often consisting of acetonitrile, water, and formic acid (e.g., 42:58:0.5, v/v/v), which is compatible with mass spectrometry.[3][4][5]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][4][5]
-
Ionization Mode: Both positive and negative ionization modes can be used, with negative mode often selected for ganoderic acids.[3]
-
Quantification Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[3][4][5]
c. Quantification: Similar to HPLC-UV, quantification is based on a calibration curve generated from reference standards. However, the use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.[4]
Visualizing the Cross-Validation Workflow
The logical flow of a cross-validation study for analytical methods can be visualized to better understand the process.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ganoderic Acid S and Paclitaxel in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Ganoderic acid S, a natural triterpenoid derived from Ganoderma lucidum, and paclitaxel, a widely used chemotherapeutic agent. The focus is on their respective anticancer properties, mechanisms of action, and available quantitative data, supported by experimental protocols.
Performance Comparison: Cytotoxicity
| Compound | Cell Line | IC50 | Exposure Time (hours) | Reference |
| This compound | HeLa | Data not available in cited literature | - | - |
| Paclitaxel | HeLa | ~5-10 nM | 24 | [1] |
| Paclitaxel | HeLa | 2.5-7.5 nM | 24 | [2] |
| Paclitaxel | HeLa | 112.53 µg/mL (~131.7 µM) | Not Specified | [3] |
| Paclitaxel | HeLa | 3.355 µM | 24 | [4] |
| Paclitaxel | HeLa | 0.568 µM | 48 | [4] |
Note: The IC50 values for paclitaxel in HeLa cells show significant variability across different studies, highlighting the importance of standardized experimental conditions for accurate comparisons. One study reported the IC50 of paclitaxel in µg/mL, which has been converted to µM for consistency, though this conversion is approximate.[3]
Mechanisms of Action: A Tale of Two Pathways
This compound and paclitaxel employ distinct mechanisms to induce cancer cell death. Paclitaxel targets the cytoskeleton, while this compound primarily acts on the mitochondria to initiate apoptosis.
This compound: The Mitochondrial Saboteur
This compound, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5][6] In HeLa cells, this compound treatment leads to a cascade of events culminating in programmed cell death.[5] This process also involves the arrest of the cell cycle in the S phase.[5][6]
The key steps in the signaling pathway of this compound are:
-
Mitochondrial Membrane Potential Collapse: this compound disrupts the integrity of the mitochondrial membrane.[5][6]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[5][6]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[5]
-
Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.[5]
-
Modulation of Bcl-2 Family Proteins: The pro-apoptotic activity of this compound is associated with an increased Bax/Bcl-2 ratio, further promoting mitochondrial dysfunction.[5]
Caption: Signaling pathway of this compound-induced apoptosis.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, is a potent mitotic inhibitor. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2] By preventing the dynamic instability of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest and ultimately, apoptosis.[2]
The signaling pathway of paclitaxel can be summarized as follows:
-
Microtubule Binding: Paclitaxel binds to the β-tubulin subunit of microtubules.
-
Microtubule Stabilization: This binding promotes microtubule assembly and prevents their depolymerization, leading to the formation of stable, non-functional microtubule bundles.
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, causing the cell cycle to arrest in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade. Paclitaxel can also induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[2]
Caption: Mechanism of action of paclitaxel leading to apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activities of anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) are distinguished based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the cells with PBS and then incubate them with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and paclitaxel represent two distinct classes of anticancer agents with different molecular targets and mechanisms of action. Paclitaxel is a well-established drug that disrupts microtubule dynamics, leading to mitotic arrest. This compound, a natural product, induces apoptosis through the mitochondrial pathway and causes S-phase cell cycle arrest. While direct comparative data on their cytotoxicity is limited, the available information suggests that both compounds have significant potential in cancer therapy. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally related ganoderic acids induce apoptosis in human cervical cancer HeLa cells: Involvement of oxidative stress and antioxidant protective system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Anticancer Potential of Ganoderic Acid S Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Ganoderic acids, a class of triterpenoids isolated from Ganoderma species, have emerged as promising candidates. Among them, Ganoderic Acid S (GAS) and its derivatives are attracting significant attention for their cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comprehensive comparison of GAS derivatives, summarizing key structure-activity relationship (SAR) findings, presenting quantitative experimental data, and detailing relevant experimental protocols to support further research and development.
This compound, a lanostane-type triterpenoid, has been shown to induce mitochondria-mediated apoptosis and S-phase cell cycle arrest in human cervical carcinoma HeLa cells.[1] These findings have spurred investigations into the synthesis and biological evaluation of GAS derivatives to identify compounds with enhanced anticancer activity and to understand the structural features crucial for their therapeutic effects. While comprehensive studies focusing solely on a wide array of GAS derivatives are still emerging, research on closely related ganoderic acids provides valuable insights into their SAR.
Comparative Analysis of Ganoderic Acid Derivative Cytotoxicity
The anticancer activity of ganoderic acid derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic activities of several recently identified lanostane-type triterpene acids from Ganoderma luteomarginatum, which are structurally related to this compound, against human lung adenocarcinoma (A549), human gastric carcinoma (HGC-27), and human hepatocellular carcinoma (SMMC-7721) cell lines, as well as a normal human liver cell line (LO2) to assess selectivity.
| Compound | A549 IC50 (µM) | HGC-27 IC50 (µM) | SMMC-7721 IC50 (µM) | LO2 IC50 (µM) |
| (17Z)-3β,7β,15β-Trihydroxy-11,23-dioxolanost-8,17(20)-dien-26-oate | >50 | 6.82 ± 0.77 | >50 | >50 |
| (20E)-15β-hydroxy-3,7,11,23-tetraoxolanost-20(22)-en-26-oate | 13.67 ± 1.04 | >50 | >50 | >50 |
| 3β,7β,15β-trihydroxy-11,23-dioxolanost-8-en-26-oate | 20.31 ± 1.21 | >50 | 25.43 ± 1.52 | >50 |
(Data sourced from a study on lanostane-type triterpene acids from Ganoderma luteomarginatum[2])
Key Structure-Activity Relationship (SAR) Insights:
From the available data on various ganoderic acid derivatives, several structural features have been identified as important for their cytotoxic activity:
-
Modifications at the C-26 Carboxyl Group: Studies on Ganoderic Acid T derivatives have shown that modification of the carboxyl group at C-26 can significantly impact cytotoxicity. For instance, an amide derivative (TLTO-A) of Ganoderic Acid T displayed the highest inhibitory effect on HeLa cells compared to its methyl, ethyl, and propyl ester counterparts, suggesting that the carboxyl group is a suitable site for structural modification to enhance anticancer activity.[1]
-
Hydroxyl and Carbonyl Groups on the Lanostane Skeleton: The presence and position of hydroxyl and carbonyl groups on the triterpenoid core are crucial for activity. For example, in a study of various ganoderic acids, the hydroxyl group at C-11 was found to be an important feature for aldose reductase inhibitory activity.[3][4][5]
-
Acetylation at C-3: Acetylation at the C-3 position has been found to improve the solubility and biological activity of some ganoderic acid analogues.[6]
Signaling Pathways and Mechanism of Action
Ganoderic acid derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Mitochondria-Mediated Apoptosis
A key mechanism of action for this compound and its analogues is the induction of apoptosis through the intrinsic, or mitochondria-mediated, pathway. This process involves a cascade of events including the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and the subsequent activation of caspases, particularly caspase-9 and the executioner caspase-3.[1]
Below is a diagram illustrating the mitochondria-mediated apoptosis pathway induced by this compound derivatives.
Caption: Mitochondria-mediated apoptosis pathway induced by GAS derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in the S phase in HeLa cells.[1] This indicates that GAS derivatives can inhibit DNA replication, thereby preventing cancer cell proliferation. The precise molecular mechanisms underlying this S-phase arrest are an area of ongoing research.
The following diagram depicts a simplified workflow for analyzing cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HGC-27, SMMC-7721)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and then stain with PI/RNase A staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twelve undescribed derivatives of ganoderic acid isolated from Ganoderma luteomarginatum and their cytotoxicity against three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Synthesis of ganoderic acid analogues to investigate their activity as anti-prostate cancer agents - Nottingham ePrints [eprints.nottingham.ac.uk]
A Comparative Analysis of Ganoderic Acid S from Diverse Ganoderma Strains
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acid S (GAS), a highly oxygenated lanostane-type triterpenoid derived from Ganoderma species, is a compound of significant interest in the scientific community due to its wide-ranging pharmacological activities. As research into its therapeutic potential intensifies, a comparative understanding of GAS from different Ganoderma strains becomes crucial for optimizing production and harnessing its full medicinal value. This guide provides a comprehensive comparison of GAS yields, purification efficiencies, and biological activities across various Ganoderma strains, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of this compound
The production and characteristics of this compound can vary significantly depending on the Ganoderma strain and the methodologies employed for extraction and purification. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Ganoderic Acid Content in Different Ganoderma Strains
| Ganoderma Strain | Part Used | This compound Content (µg/g dry weight) | Reference |
| Ganoderma lucidum (YK-01) | Mycelia | Major component, quantification validated | [1] |
| Ganoderma lucidum (4 strains) | Mycelia | Present as a major signal in HPLC analysis | [1] |
| Ganoderma formosanum | Mycelia | Different HPLC pattern compared to G. lucidum | [1] |
| Ganoderma lucidum (CGMCC 5.0026) | Fruiting Body | Data for GA-T, Me, P; GAS not specified | [2][3] |
| Ganoderma lucidum (from Iran) | Not specified | Lower intensity of ganoderic acid C2 peak compared to Chinese strain | [4] |
| Ganoderma lucidum (from China) | Not specified | More abundant in ganoderic acid content compared to Iranian strain | [4] |
| Ganoderma lucidum (Dabie Mountain) | Not specified | High content of Ganoderic Acid A | [5][6] |
| Ganoderma lucidum (Longquan) | Not specified | Highest content of Ganoderic Acid B | [5][6] |
Table 2: Performance Metrics of Ganoderic Acid Extraction Techniques
| Extraction Method | Solvent | Key Parameters | Typical Yield | Advantages | Disadvantages | Reference |
| Conventional Solvent Extraction | Ethanol (80-100%), Methanol | Temperature: 60-80°C; Time: 2-6 hours | Ganoderic Acid H: ~2.09 mg/g | Simple, low initial cost | Time-consuming, high solvent consumption, lower efficiency | [7] |
| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol (50-95%) | Power: 210-565 W; Time: 5-100 min; Temp: 30-80°C | Total Triterpenoids: 0.38% - 0.97% | Fast, efficient, reduced solvent use | Potential for degradation of heat-sensitive compounds | [7] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for comparative studies. The following section outlines key experimental protocols for the extraction, purification, and analysis of this compound.
Protocol 1: Extraction of Ganoderic Acids from Ganoderma
This protocol describes a general procedure for solvent extraction of ganoderic acids.
Materials:
-
Dried and powdered Ganoderma fruiting bodies or mycelia
-
80% Ethanol
-
Rotary evaporator
-
Filter paper
-
Centrifuge
Procedure:
-
Mix the powdered Ganoderma sample with 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[7]
-
Heat the mixture at 60°C for 2-6 hours with continuous stirring.[7]
-
Filter the mixture through an 8-layer gauze to collect the supernatant.[7]
-
Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to remove fine particles.[7]
-
Repeat the extraction process on the residue two more times to maximize the yield.[7]
-
Combine all the supernatants and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Freeze-dry the concentrated sample to obtain the crude ganoderic acid powder.[7]
Protocol 2: Purification of this compound
This protocol outlines a multi-step purification process for isolating this compound from the crude extract.
Materials:
-
Crude ganoderic acid extract
-
Ethyl acetate
-
Silica gel column
-
Sephadex LH-20 column
-
Methanol
-
Chloroform/acetone gradient system
Procedure:
-
Perform a liquid-liquid extraction of the crude extract with ethyl acetate. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer.[7]
-
Concentrate the ethyl acetate layer under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).[7]
-
Subject the AESM to silica gel column chromatography, eluting with a chloroform/acetone gradient to separate different fractions.[7][8]
-
Further purify the fractions containing ganoderic acids on a Sephadex LH-20 column, eluting with a methanol-water solution (e.g., 51% methanol).[7]
-
Perform recrystallization from methanol to yield this compound with a purity greater than 97.5%.[7][9]
Protocol 3: Quantification of this compound by HPLC
This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Materials:
-
Purified this compound sample
-
This compound standard
-
Mobile phase: Acetonitrile and 0.1% aqueous acetic acid (gradient elution)[8][10]
-
Methanol (for sample and standard preparation)
-
UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard by dissolving 1 mg in 1 mL of methanol. Create a series of dilutions to generate a calibration curve.[7]
-
Sample Preparation: Dissolve a known amount of the purified sample in methanol.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Use a gradient elution with acetonitrile and 0.1% aqueous acetic acid. A typical gradient might be: 0 min CH3CN/0.1% aqueous CH3COOH (25/75) → 35 min (35/65) → 45 min (45/55) → 90 min CH3CN.[8]
-
Set the flow rate to 1.0 mL/min.[8]
-
Set the detection wavelength to 252 nm.[8]
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Mandatory Visualization
Diagrams illustrating key processes and pathways are essential for a clear understanding of the comparative aspects of this compound research.
Caption: Experimental workflow for this compound analysis.
Caption: this compound modulates NF-κB and AP-1 signaling.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most studied.[12][13] These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Cancer Activity: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including human HeLa cells, through a mitochondria-mediated pathway.[12] It can also cause cell cycle arrest, thereby inhibiting tumor growth.[12]
Anti-Inflammatory Activity: The anti-inflammatory effects of ganoderic acids are partly attributed to their ability to inhibit the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14] By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory genes.
Signaling Pathways:
-
NF-κB Pathway: Ganoderic acids can suppress the NF-κB signaling pathway, which is a critical regulator of the inflammatory response and cell survival.[13][14]
-
AP-1 Pathway: Inhibition of the AP-1 signaling pathway by ganoderic acids contributes to their anti-proliferative effects in cancer cells.[13][14]
-
Mitochondria-mediated Apoptosis: this compound can induce apoptosis by decreasing the mitochondrial membrane potential and promoting the release of cytochrome c.[12]
References
- 1. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 2. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 10. dl.begellhouse.com [dl.begellhouse.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validating Ganoderic Acid S as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, sensitive, and specific biomarkers is a critical endeavor in modern medicine. Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their therapeutic potential. This guide focuses on Ganoderic acid S, exploring its current standing as a potential biomarker and comparing its known biological activities with established biomarkers in relevant disease areas. While direct validation of this compound as a clinical biomarker is currently lacking in scientific literature, this document provides a comprehensive overview of the therapeutic promise of the broader Ganoderic acid family and outlines the necessary analytical methodologies for future validation studies.
This compound: Current State of Research
This compound has been identified as a bioactive component of Ganoderma lucidum. Research has demonstrated that this compound, in conjunction with Ganoderic acid Mf, can induce apoptosis in human cervical cancer (HeLa) cells. This process is mediated through a mitochondrial pathway and is associated with cell cycle arrest in the S phase. Furthermore, a derivative, 15-hydroxy-ganoderic acid S, has been shown to inhibit HMG-CoA reductase and acyl-CoA acyltransferase, enzymes that play crucial roles in cholesterol metabolism.
Despite these promising preliminary findings, there are currently no published studies validating this compound as a biomarker for any specific disease. Quantification methods in biological samples and clinical studies are yet to be reported.
Comparative Analysis: Ganoderic Acids vs. Established Biomarkers
Given the anti-cancer and hepatoprotective properties of various Ganoderic acids, a prospective comparison with established biomarkers in these fields is warranted. This section provides an overview of current biomarkers for hepatocellular carcinoma, alcoholic liver disease, and cervical cancer, offering a benchmark for the potential future evaluation of Ganoderic acids.
Hepatocellular Carcinoma (HCC)
Ganoderic acids, including Ganoderic acid A, have demonstrated cytotoxic effects against liver cancer cells. Below is a comparison of their potential with established HCC biomarkers.
| Biomarker Category | Established Biomarkers | Reported Performance | Potential Role of Ganoderic Acids |
| Serological Markers | Alpha-fetoprotein (AFP) | Sensitivity: 41-65%, Specificity: 80-94%[1][2][3] | Levels of specific Ganoderic acids could potentially correlate with tumor burden or response to therapy. |
| AFP-L3 (Lens culinaris agglutinin-reactive fraction of AFP) | Higher specificity for HCC than total AFP, especially in early stages[1][2] | Not yet investigated. | |
| Des-gamma-carboxy prothrombin (DCP) | Elevated in HCC; often complementary to AFP[1][2] | Not yet investigated. | |
| Tissue Markers | Glypican-3 (GPC3) | Overexpressed in a majority of HCCs; good diagnostic and prognostic marker[3] | Not yet investigated. |
| Heat shock protein 70 (HSP70) | High specificity for distinguishing high-grade dysplastic nodules from early HCC. | Not yet investigated. | |
| Glutamine synthetase (GS) | Overexpressed in HCC; used in combination with GPC3 and HSP70 for improved diagnosis. | Not yet investigated. |
Alcoholic Liver Disease (ALD)
Ganoderic acids have shown protective effects against alcohol-induced liver injury.[3] Their utility as biomarkers for ALD could be a promising area of research.
| Biomarker Category | Established Biomarkers | Indication | Potential Role of Ganoderic Acids |
| Direct Alcohol Metabolites | Ethyl glucuronide (EtG) | Recent alcohol consumption[4] | Could be used in conjunction to assess recent drinking and liver damage. |
| Phosphatidylethanol (PEth) | Marker of moderate to heavy alcohol consumption over several weeks[4] | Changes in Ganoderic acid profiles in response to alcohol might indicate liver injury severity. | |
| Liver Enzyme Levels | Aspartate aminotransferase (AST) & Alanine aminotransferase (ALT) | General markers of liver cell injury; AST/ALT ratio >2 is suggestive of ALD[5][6][7] | Ganoderic acids may modulate these enzyme levels, reflecting their hepatoprotective effects. |
| Gamma-glutamyl transferase (GGT) | Elevated in response to alcohol-induced liver injury and oxidative stress[5][7] | Monitoring Ganoderic acid levels alongside GGT could provide a more comprehensive picture of liver health. | |
| Markers of Liver Function | Bilirubin, Albumin, Prothrombin Time | Assess the synthetic and excretory function of the liver[6][7] | The impact of Ganoderic acids on these functional markers is an area for future research. |
Cervical Cancer
The demonstrated activity of this compound against HeLa cells suggests a potential role in this malignancy.
| Biomarker Category | Established Biomarkers | Indication | Potential Role of this compound |
| Primary Screening | Human Papillomavirus (HPV) DNA testing | Detects the presence of high-risk HPV types that cause most cervical cancers. | Not applicable for screening. |
| Triage/Prognosis | p16INK4a and Ki-67 dual staining | Overexpression indicates transforming HPV infections; used to triage HPV-positive women[8] | This compound levels in tissue or circulation could potentially correlate with disease progression or treatment response. |
| Serological Markers | Squamous cell carcinoma antigen (SCC-Ag) | Used for monitoring disease recurrence and response to therapy in squamous cell carcinoma[8] | Future studies could explore if this compound levels change with tumor burden. |
| Emerging Biomarkers | MicroRNAs (e.g., miR-21, miR-16) | Altered expression profiles in cervical cancer; potential for diagnosis and prognosis[9] | The effect of this compound on miRNA expression profiles is unknown. |
Experimental Protocols
The validation of any new biomarker requires robust and reproducible analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the quantification of Ganoderic acids.[10][11][12][13][14]
General Protocol for Ganoderic Acid Quantification
-
Sample Preparation:
-
Source Material: Ganoderma lucidum fruiting bodies, mycelia, or spores. For biological samples (plasma, urine, tissue), appropriate extraction protocols (e.g., liquid-liquid extraction, solid-phase extraction) are necessary.
-
Extraction: Ultrasonic or Soxhlet extraction with solvents such as methanol or ethanol.
-
Purification: The crude extract can be further purified using column chromatography.
-
-
Analytical Method:
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a UPLC system coupled with a tandem mass spectrometer (MS/MS).[10]
-
Column: A C18 reversed-phase column is typically used for separation.[11][13]
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solution (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Detection: DAD detection is set at a wavelength of approximately 252 nm. For MS/MS, detection is performed in multiple reaction monitoring (MRM) mode for higher sensitivity and specificity.
-
Quantification: A calibration curve is generated using certified reference standards of the specific Ganoderic acid.
-
Visualizing the Science
Signaling Pathways and Experimental Workflows
To better understand the biological context and analytical processes, the following diagrams illustrate a key signaling pathway affected by Ganoderic acids and a typical experimental workflow for their analysis.
Caption: Mitochondrial apoptosis pathway induced by this compound.
Caption: General workflow for the analysis of Ganoderic acids.
Conclusion and Future Directions
While this compound has shown interesting bioactivity, it has not yet been validated as a biomarker. The broader family of Ganoderic acids, however, exhibits significant therapeutic potential, particularly in oncology and hepatology. For any of these compounds to be considered as viable biomarkers, future research must focus on:
-
Developing and validating robust analytical methods for their quantification in human biological fluids.
-
Conducting preclinical and clinical studies to establish correlations between the levels of specific Ganoderic acids and disease presence, progression, or response to treatment.
-
Performing comparative studies against established biomarkers to determine their sensitivity, specificity, and potential clinical utility.
This guide serves as a foundational resource for researchers interested in exploring the potential of Ganoderic acids as novel biomarkers. The provided data and protocols offer a starting point for the rigorous scientific investigation required to translate these promising natural compounds into clinically useful tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Current biomarkers for hepatocellular carcinoma: Surveillance, diagnosis and prediction of prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Accuracy of Biomarkers of Alcohol Use in Patients With Liver Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldhealthexpo.com [worldhealthexpo.com]
- 6. Alcoholic Liver Disease Biomarkers | 100+ Biomarkers Tested | Superpower [superpower.com]
- 7. Biomarker-Based Approaches for Assessing Alcohol Use Disorders [mdpi.com]
- 8. Exploration of biomarkers for the diagnosis, treatment and prognosis of cervical cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of candidate biomarkers correlated with the diagnosis and prognosis of cervical cancer via integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
A Comparative Guide to Ganoderic Acid S Reference Standards for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ganoderic Acid S reference standards for High-Performance Liquid Chromatography (HPLC) analysis. Accurate quantification of this compound, a bioactive triterpenoid from Ganoderma species, is critical for quality control, pharmacological research, and the development of therapeutic agents. This document outlines key suppliers, presents a validated HPLC method with performance data, and offers detailed experimental protocols to assist researchers in selecting and utilizing appropriate reference standards.
Comparison of Commercially Available Ganoderic Acid Reference Standards
Below is a summary of prominent suppliers offering Ganoderic Acid reference standards. Note that availability of this compound specifically may vary, and it is recommended to inquire directly with the suppliers for the most current information and to request a sample CoA for detailed comparison.
| Supplier | Product Name (Example) | Purity Specification (Typical) | Certificate of Analysis | Pharmacopeial Grade Available |
| Sigma-Aldrich (Merck) | Ganoderic acid A | ≥98% (HPLC) | Provided | Yes (USP Reference Standard for Ganoderic Acid A) |
| ChemFaces | This compound | >98% | Provided | Inquire with supplier |
| LGC Standards | Ganoderic Acid H(AS) | Not specified | Provided | Inquire with supplier |
| ChromaDex | GANODERIC ACID STANDARDS KIT(AS) | Not specified | Provided | Inquire with supplier |
Performance Data of a Validated HPLC Method for this compound
A study by Chen et al. (2020) provides a validated "green chemistry" HPLC method for the quantification of Ganoderic Acid T and this compound in the mycelia of Ganoderma lucidum.[1] The performance data from this study can serve as a benchmark for researchers developing or validating their own analytical methods.
Table 1: Method Validation Data for this compound Quantification by HPLC[1]
| Parameter | This compound |
| Linearity | |
| Calibration Range | 6.25 - 100 µg/mL |
| Correlation Coefficient (r²) | 1.000 |
| Precision | |
| Intraday RSD (%) | 0.11 - 0.44 |
| Interday RSD (%) | Not Reported |
| Accuracy | |
| Recovery (%) | 96 - 107 |
| Sensitivity | |
| Limit of Detection (LOD) | < 2.2 µg/mL |
RSD: Relative Standard Deviation
This data demonstrates that the described HPLC method is linear, precise, accurate, and sensitive for the quantification of this compound.[1]
Experimental Protocols
Sample Preparation: Extraction of Ganoderic Acids from Ganoderma Mycelia
This protocol is adapted from the method described by Chen et al. (2020).[1]
Workflow for Ganoderic Acid Extraction
Caption: Workflow for the extraction of ganoderic acids.
-
Drying: Dry the Ganoderma lucidum mycelia to a constant weight.
-
Grinding: Grind the dried mycelia into a fine powder.
-
Extraction: Extract the powder with 80% ethanol at 60°C in a water bath for 3 hours.[1]
-
Filtration: Filter the extract to remove solid particles.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol for HPLC analysis.
HPLC Analysis of this compound
This protocol is based on the validated method for this compound quantification.[1]
HPLC System Configuration and Parameters
Caption: HPLC system and method parameters.
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.5% aqueous acetic acid
-
B: Absolute ethanol[1]
-
-
Elution Program: Isocratic elution with 65% mobile phase B for 40 minutes.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 243 nm.[1]
-
Injection Volume: 10 µL.[1]
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations covering the expected range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.
Logical Relationship for Ensuring Accurate Quantification
To ensure the accuracy and reliability of this compound quantification, a logical workflow should be followed, starting from the selection of a suitable reference standard to the final data analysis.
Caption: Logical workflow for accurate quantification.
By adhering to these guidelines and utilizing high-quality reference standards, researchers can achieve accurate and reproducible quantification of this compound, facilitating advancements in natural product chemistry, quality control, and drug discovery.
References
Independent Verification of Ganoderic Acid S Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Ganoderic Acid S (GA-S), a triterpenoid isolated from Ganoderma lucidum, with other ganoderic acids and conventional chemotherapeutic agents. The information herein is collated from various preclinical studies to support independent verification and further research.
Executive Summary
This compound has demonstrated significant anti-cancer activity, particularly in human cervical carcinoma (HeLa) cells. Research indicates that its primary mechanism of action involves the induction of apoptosis through a mitochondria-mediated pathway and arrest of the cell cycle in the S phase.[1][2][3] This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of the current research landscape.
Quantitative Data Comparison
The following tables summarize the cytotoxic effects of various ganoderic acids and standard chemotherapeutic drugs on different cancer cell lines. It is important to note that direct comparative studies for this compound with other agents are limited. Therefore, data for other ganoderic acids are included to provide a broader context for its potential efficacy.
Table 1: Cytotoxicity of Ganoderic Acids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | HeLa | Cervical Carcinoma | Data not available | - | [1][2][3] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 - 203.5 | 24 - 48 | [4] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 - 139.4 | 24 - 48 | [4] |
| Ganoderic Acid T | 95-D | Lung Cancer | Not specified | - | [5] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified | - | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Cytotoxicity of Standard Chemotherapeutics
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | HeLa | Cervical Carcinoma | ~0.1 - 1.0 | 48 |
| Cisplatin | HeLa | Cervical Carcinoma | ~5 - 15 | 24 |
Note: IC50 values for doxorubicin and cisplatin can vary significantly based on experimental conditions and are provided here as a general reference range based on publicly available data.
Experimental Protocols
Detailed methodologies for key experiments cited in the research of ganoderic acids are provided below. These protocols are intended to serve as a guide for the independent verification of published findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a control substance.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental workflows described in the research of this compound.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
Mechanism of Action: Independent Verification
Induction of Apoptosis via the Mitochondrial Pathway
This compound has been shown to induce apoptosis in HeLa cells through the intrinsic, or mitochondrial, pathway.[1][2][3] This process is initiated by a disruption of the mitochondrial membrane potential. Key to this is the regulation of the Bcl-2 family of proteins. This compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c from the mitochondria into the cytosol.[1][2]
Once in the cytosol, cytochrome c activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which orchestrates the dismantling of the cell, leading to the characteristic morphological changes of apoptosis.[1][5]
Cell Cycle Arrest at S Phase
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in the S phase in HeLa cells.[1][2] The S phase is the period of the cell cycle during which DNA is replicated. By halting the cell cycle at this stage, this compound prevents cancer cells from completing the process of division, thereby inhibiting tumor growth. The precise molecular mechanism by which this compound mediates S-phase arrest is an area for further investigation.
Conclusion and Future Directions
The existing body of research strongly suggests that this compound is a promising natural compound with potent anti-cancer properties, particularly against cervical cancer cells. Its ability to induce apoptosis through the mitochondrial pathway and cause S-phase cell cycle arrest highlights its potential as a chemotherapeutic agent.
However, for its full therapeutic potential to be realized, further independent verification and research are essential. Specifically, future studies should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound in a wider range of cancer cell lines.
-
Comparative Studies: Conducting head-to-head comparisons of this compound with standard chemotherapeutic drugs in preclinical models.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.
-
Mechanism of S-Phase Arrest: Elucidating the specific molecular targets through which this compound induces S-phase cell cycle arrest.
By addressing these key areas, the scientific community can build a more complete and robust understanding of this compound, paving the way for its potential translation into clinical applications.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of Ganoderic Acid S
Executive Summary: An exhaustive review of current scientific literature reveals a notable absence of a formal meta-analysis or any registered clinical trials specifically for Ganoderic Acid S. Research on this compound, a triterpenoid from Ganoderma lucidum, is currently in the preclinical phase, focusing on its potential as an anticancer agent. This guide provides a comprehensive comparison of this compound with other notable ganoderic acids, based on available in vitro and in vivo experimental data. The primary mechanism of action identified for this compound is the induction of mitochondria-mediated apoptosis.[1][2] While clinical data on purified ganoderic acids is lacking, some trials on crude extracts of Ganoderma lucidum have shown modest effects like disease stabilization in cancer patients, highlighting the need for further research into its purified, active constituents.[3]
Table 1: Comparative Anticancer Activity of Selected Ganoderic Acids (in vitro)
| Compound | Cancer Cell Line | IC50 / Effective Concentration | Key Observed Effects | References |
| This compound | HeLa (Cervical) | 39.1 - 97.7 µM | Induces apoptosis via mitochondrial pathway; S-phase cell cycle arrest. | [1][2] |
| Ganoderic Acid A | HepG2 (Liver) | ~187.6 µM (48h) | Inhibits proliferation and invasion; Induces G1/G0 arrest and apoptosis. | [4] |
| SJSA-1 (Osteosarcoma) | > 50 µM | Low cytotoxicity as parent compound, but derivatives show higher activity. | [5] | |
| Ganoderic Acid T | Lung Cancer Cells | Not specified | Induces mitochondria-mediated apoptosis; Inhibits cancer cell invasion. | [6][7] |
| Ganoderic Acid DM | Breast Cancer Cells | Not specified | Inhibits cell proliferation; Induces G1 cell cycle arrest. | [8] |
| Prostate Cancer Cells | Not specified | Induces toxicity in both androgen-dependent and -independent cells. | [9] | |
| Ganoderic Acid Mf | HeLa (Cervical) | Not specified | Induces apoptosis via mitochondrial pathway; G1-phase cell cycle arrest. | [2] |
Signaling Pathways and Mechanisms
This compound primarily exerts its cytotoxic effects on cancer cells by triggering the intrinsic pathway of apoptosis. This process is initiated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases responsible for executing programmed cell death.
Experimental Protocols
This section details the methodologies used in preclinical studies to evaluate the bioactivity of ganoderic acids.
Protocol 1: Cell Viability Assessment (MTT/CCK-8 Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[4][5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound or other test compounds. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well, followed by incubation for 2-4 hours.[4][5]
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[4] Cell viability is calculated relative to the vehicle control.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for a designated time (e.g., 48 hours).[4]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in 70% cold ethanol and stored overnight at 4°C.[4]
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[4]
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by the sub-G1 peak in the DNA histogram.
Protocol 3: Western Blot Analysis for Protein Expression
This method is used to detect specific proteins in a sample and evaluate changes in their expression levels.
-
Protein Extraction: After treatment with this compound, cells are lysed using a lysis buffer to extract total cellular proteins.[4]
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, Bax). This is followed by incubation with an appropriate HRP-conjugated secondary antibody.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5] Band intensities are quantified and normalized to a loading control like β-actin.
Comparative Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured preclinical workflow, starting from initial screening to mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial – Ganoderma in Advanced Cancer | Ganosecrets [ganosecrets.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Ganoderic Acid in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ganoderic acid S
Essential Safety and Handling Guide for Ganoderic Acid S
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, the following recommendations are based on a conservative approach, drawing from safety data sheets (SDS) for other ganoderic acids and general best practices for handling chemical compounds with unknown hazards.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C30H44O3 | [1][2] |
| Molar Mass | 452.7 g/mol | [1][2] |
| Appearance | Solid (assumed) | General knowledge |
| Occupational Exposure Limits | No data available | [3][4][5] |
Personal Protective Equipment (PPE) and Safety Protocols
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure.
Eye and Face Protection
-
Safety Glasses: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Face Shield: In addition to safety goggles, use a face shield when there is a potential for splashing or generating aerosols.
Skin Protection
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and replaced immediately if contaminated, punctured, or torn.
-
Lab Coat: A standard lab coat should be worn to protect from minor splashes and contamination.
-
Impervious Clothing: For larger quantities or procedures with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[3]
Respiratory Protection
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Respirator: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N99 or P2).[4]
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials and sources of ignition.[7]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] Avoid creating dust.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ganoderic acid Sz | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. biocrick.com [biocrick.com]
- 5. Ganoderic acid A|81907-62-2|MSDS [dcchemicals.com]
- 6. hsa.ie [hsa.ie]
- 7. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
